Dimethisoquin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMYNYSCEJBRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2773-92-4 (hydrochloride) | |
| Record name | Quinisocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048525 | |
| Record name | Dimethisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-80-6 | |
| Record name | Quinisocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinisocaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinisocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethisoquin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinisocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHISOQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772EN3BH6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethisoquin's Molecular Mechanisms Beyond Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethisoquin, a well-established local anesthetic, primarily functions by blocking voltage-gated sodium channels, a mechanism central to its anesthetic properties. However, a growing body of scientific evidence reveals a more complex pharmacological profile, indicating that this compound interacts with a variety of other molecular targets. This in-depth technical guide explores these non-canonical mechanisms, providing a comprehensive overview of this compound's effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) and its potential influence on key intracellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the implicated pathways to offer a deeper understanding for researchers and professionals in drug development.
Introduction
This compound, an isoquinoline (B145761) derivative, has a long history of clinical use as a topical anesthetic. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of action potentials, thereby producing a numbing sensation. While this action is well-documented, the broader pharmacological activities of this compound are less understood. This guide focuses on elucidating the mechanisms of this compound that extend beyond its effects on sodium channels, with a particular focus on its interaction with nicotinic acetylcholine receptors and potential modulation of intracellular signaling cascades.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Emerging research has identified nicotinic acetylcholine receptors as a significant off-target site for this compound. These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems.
Noncompetitive Inhibition
Studies have demonstrated that this compound acts as a noncompetitive inhibitor of nAChR function. This means that it does not directly compete with the endogenous ligand, acetylcholine, for the binding site. Instead, it is thought to bind to a different site on the receptor-channel complex, altering its conformation and preventing ion flow even when acetylcholine is bound.
Subtype Selectivity
This compound exhibits a degree of selectivity in its inhibition of different nAChR subtypes. This differential action is important as various nAChR subtypes have distinct physiological roles.
Quantitative Data on nAChR Inhibition
The inhibitory potency of this compound on various human nAChR subtypes has been quantified, revealing a range of IC50 values. These values, which represent the concentration of this compound required to inhibit 50% of the receptor's function, are summarized in the table below.
| nAChR Subtype | IC50 (µM) | Inhibition Type |
| Muscle-type (α1) | 2.4 - 61 | Noncompetitive |
| Autonomic (α3β4) | 2.4 - 61 | Noncompetitive |
| Neuronal (α4β2) | 2.4 - 61 | Noncompetitive |
| Neuronal (α4β4) | 2.4 - 61 | Noncompetitive |
Note: The IC50 values are presented as a range based on available literature[1]. The specific values can vary depending on the experimental conditions.
Potential Modulation of Intracellular Signaling Pathways
While direct evidence is still emerging, the interaction of this compound with ion channels, including nAChRs, suggests a potential for downstream modulation of intracellular signaling pathways. The influx of cations like Na+ and Ca2+ through nAChRs can trigger various signaling cascades.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of certain nAChR subtypes can lead to the activation of the MAPK/ERK pathway. By inhibiting nAChR function, this compound could potentially attenuate the activation of this pathway.
Caption: Potential inhibitory effect of this compound on the MAPK/ERK signaling pathway via nAChR blockade.
Protein Kinase C (PKC) Pathway
Protein Kinase C is a family of enzymes involved in controlling the function of other proteins through phosphorylation. The influx of calcium through certain ion channels can lead to the activation of PKC. By potentially modulating calcium influx, this compound could indirectly influence PKC activity.
Caption: Postulated modulation of the Protein Kinase C pathway by this compound through its effects on ion channels.
Experimental Protocols
The following sections outline the methodologies used to characterize the interaction of this compound with its molecular targets.
Radioligand Binding Assay for nAChRs
This assay is used to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for specific nAChR subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cell lines (e.g., HEK293) or brain tissue.
-
Competition Binding: A fixed concentration of a radiolabeled ligand with known affinity for the nAChR (e.g., [³H]epibatidine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound for nAChRs.
Electrophysiology (Patch-Clamp)
This technique is used to measure ion flow across the cell membrane.
Objective: To characterize the inhibitory effect of this compound on ion channel function.
Methodology:
-
Cell Preparation: Cells expressing the ion channel of interest are cultured.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording of ion currents.
-
Compound Application: A specific voltage protocol is applied to elicit channel currents. This compound is then perfused over the cell at various concentrations.
-
Data Analysis: The reduction in current amplitude in the presence of this compound is measured to determine the IC50 value and characterize the mechanism of inhibition (e.g., voltage-dependence, use-dependence).
Conclusion and Future Directions
The available evidence clearly indicates that this compound's pharmacological profile extends beyond its well-characterized sodium channel blocking activity. Its noncompetitive inhibition of various nAChR subtypes at micromolar concentrations suggests that these receptors are clinically relevant targets. The potential for this compound to modulate intracellular signaling pathways such as the MAPK/ERK and PKC cascades warrants further investigation to fully understand its cellular effects.
Future research should aim to:
-
Obtain precise quantitative data (IC50/Ki values) for this compound's effects on a wider range of potassium and calcium channel subtypes.
-
Directly investigate the impact of this compound on the phosphorylation status of key proteins within the MAPK/ERK and PKC signaling pathways.
-
Elucidate the functional consequences of these off-target effects in relevant physiological and pathological models.
A more complete understanding of the multifaceted actions of this compound will be invaluable for optimizing its clinical use and for the rational design of new therapeutic agents with improved selectivity and safety profiles.
References
Dimethisoquin's Biological Targets in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethisoquin, a potent local anesthetic, exerts its effects through modulation of several key biological targets within the central nervous system (CNS). This document provides a comprehensive overview of these targets, focusing on nicotinic acetylcholine (B1216132) receptors (nAChRs), sigma receptors (σ1 and σ2/TMEM97), and voltage-gated sodium channels (VGSCs). It consolidates available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to provide a thorough resource for researchers and drug development professionals. While this compound is known to interact with these targets, specific quantitative binding and inhibitory data for all relevant CNS subtypes are not consistently available in the literature.
Primary Central Nervous System Targets of this compound
This compound's pharmacological profile in the CNS is primarily defined by its interaction with three main classes of proteins:
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a noncompetitive antagonist at various nAChR subtypes. This inhibition reduces neuronal excitability mediated by acetylcholine.
-
Sigma Receptors (σ1 and σ2/TMEM97): While qualitative evidence suggests interaction, specific binding affinities of this compound for sigma receptors are not well-documented in publicly available literature. These receptors are involved in a wide range of cellular functions, including signal transduction and cellular survival.
-
Voltage-Gated Sodium Channels (VGSCs): As a local anesthetic, this compound's primary mechanism of action involves the blockade of VGSCs, thereby inhibiting the initiation and propagation of action potentials. Specific inhibitory concentrations for CNS-predominant subtypes are not consistently reported.
Quantitative Analysis of this compound Interactions
The available quantitative data for this compound's interaction with its CNS targets is summarized below. It is important to note that specific data for all receptor and channel subtypes are limited.
| Target Class | Subtype(s) | Parameter | Value (µM) | Reference(s) |
| Nicotinic Acetylcholine Receptors | Human nAChR Subtypes (unspecified) | IC₅₀ | 2.4 - 61 | [1] |
| Sigma Receptors | σ₁ and σ₂/TMEM97 | Kᵢ | N/A | |
| Voltage-Gated Sodium Channels | CNS Subtypes (e.g., NaV1.1, NaV1.2, NaV1.6) | IC₅₀ | N/A |
N/A: Data not available in the reviewed literature.
Signaling Pathways
The interaction of this compound with its targets initiates distinct signaling cascades within CNS neurons.
Nicotinic Acetylcholine Receptor Antagonism
This compound's noncompetitive antagonism of nAChRs directly impedes the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon acetylcholine binding. This leads to a reduction in neuronal depolarization and subsequent downstream signaling events.
Caption: Noncompetitive inhibition of nAChRs by this compound blocks ion influx.
Sigma-2 Receptor (TMEM97) Modulation
The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in various cellular processes. While the direct signaling pathway initiated by this compound is uncharacterized, modulation of TMEM97 can influence calcium homeostasis and neuronal signaling.
Caption: Potential modulation of intracellular calcium signaling by this compound via σ₂/TMEM97.
Voltage-Gated Sodium Channel Blockade
The canonical mechanism of local anesthetics involves the blockade of voltage-gated sodium channels. This compound binds to the intracellular side of the channel, stabilizing the inactivated state and preventing the influx of Na⁺ required for action potential propagation.
Caption: this compound blocks voltage-gated sodium channels, inhibiting action potentials.
Experimental Protocols
The following sections detail generalized methodologies for studying the interaction of compounds like this compound with its CNS targets.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-(+)-pentazocine for σ₁ receptors, or [³H]-DTG for σ₂ receptors), and a range of concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition
This technique measures the effect of a compound on ion channel function in real-time.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Use cultured neurons or a cell line heterologously expressing the ion channel of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.
-
Baseline Recording: Elicit ion currents by applying a voltage protocol (for VGSCs) or by puffing an agonist (for nAChRs). Record the baseline current.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of this compound and repeat the current elicitation protocol.
-
Data Acquisition and Analysis: Record the currents in the presence of different concentrations of this compound. Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC₅₀.
Calcium Imaging for Functional Antagonism
This cell-based assay measures changes in intracellular calcium concentration as an indicator of receptor or ion channel activity.
Caption: Workflow for a calcium imaging assay.
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., nAChRs) in a multi-well plate suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
Baseline Measurement: Place the plate on a fluorescence microscope or plate reader and measure the baseline fluorescence intensity.
-
Compound Incubation: Add various concentrations of this compound to the wells and incubate for a specified period.
-
Stimulation: Add an agonist (e.g., acetylcholine for nAChRs) to stimulate the receptors and induce calcium influx.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.
-
Data Analysis: Calculate the change in fluorescence (ΔF/F₀) or the ratio of fluorescence intensities. Plot the response against the this compound concentration to determine its inhibitory effect.
Conclusion
This compound is a multi-target compound within the central nervous system, with primary interactions at nicotinic acetylcholine receptors, sigma receptors, and voltage-gated sodium channels. Its inhibitory actions on these targets collectively contribute to its overall pharmacological effect. While its role as a noncompetitive antagonist of nAChRs and a blocker of VGSCs is established, a significant gap exists in the literature regarding specific quantitative data for this compound's affinity and potency at various CNS-relevant subtypes of these targets, as well as for sigma receptors. The experimental protocols and signaling pathway diagrams provided herein offer a framework for further investigation into the nuanced pharmacology of this compound, which is essential for a complete understanding of its mechanism of action and for guiding future drug development efforts.
References
Dimethisoquin Hydrochloride for In Vitro Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility, preparation, and handling of dimethisoquin hydrochloride for in vitro experimental use. The information is intended to assist researchers in accurately preparing solutions and understanding the compound's mechanism of action.
Core Properties of this compound Hydrochloride
This compound hydrochloride (CAS: 2773-92-4) is a local anesthetic.[1][2] Its hydrochloride salt is crystalline and generally soluble in aqueous and some organic solvents.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O | [4] |
| Molecular Weight | 308.85 g/mol | [3][5] |
| Appearance | Solid powder | [5] |
Solubility Profile
While precise quantitative solubility data is not consistently published across suppliers, the following table summarizes the known solubility characteristics of this compound hydrochloride in common laboratory solvents. This information is critical for the preparation of stock and working solutions for in vitro assays.
| Solvent | Solubility | Remarks | Source(s) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | May require gentle heating to fully dissolve.[1] | [1][5] |
| Water | Soluble | The pH of a 1% aqueous solution is approximately 4.2.[3] | [3] |
| Ethanol/Alcohol | Soluble | [3] | |
| Methanol | Slightly Soluble | [1] | |
| Chloroform | Soluble | [3] | |
| Ether | Practically Insoluble | [3] |
Experimental Protocols
Accurate and reproducible results in in vitro experiments depend on the correct preparation of test compound solutions. The following protocols provide a detailed methodology for preparing this compound hydrochloride solutions.
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound hydrochloride that can be stored and used for subsequent dilutions.
Materials:
-
This compound hydrochloride (MW: 308.85 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Calculate Required Mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 308.85 g/mol = 3.0885 mg
-
-
-
Weighing: Accurately weigh approximately 3.09 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[5]
Preparation of a Working Solution for Cell Culture Experiments
Objective: To dilute the high-concentration DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells, while ensuring the final DMSO concentration is non-toxic.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentrations: Decide on the final working concentration of this compound hydrochloride and the maximum allowable final concentration of DMSO. The final DMSO concentration in cell culture should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[7]
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions rather than a single large dilution.[7] For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of cell culture medium:
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This results in a final working concentration of 10 µM this compound hydrochloride. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the this compound hydrochloride. For the example above, the vehicle control would be a 0.1% DMSO solution in the cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell-based assays.
Visualizing Experimental and Logical Relationships
To aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for solution preparation.
Caption: Hypothesized signaling pathway inhibition.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound [drugfuture.com]
- 4. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Dimethisoquin as a Tool Compound in Pain Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin, also known as quinisocaine, is a topical anesthetic that has been utilized for its pain-relieving properties.[1][2] As a member of the isoquinoline (B145761) class of compounds, its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, a hallmark of local anesthetics.[1][3] This action inhibits the generation and propagation of action potentials in nerve fibers, thereby preventing the transmission of pain signals. Beyond its established role as a local anesthetic, emerging research suggests that this compound's pharmacological profile may extend to other key targets within the nociceptive pathway, including nicotinic acetylcholine (B1216132) receptors (nAChRs). This multifaceted activity makes this compound a valuable tool compound for researchers investigating the complex mechanisms of pain.
This technical guide provides a comprehensive overview of this compound's pharmacology, its application in preclinical pain models, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool compound in the exploration of novel analgesic targets and the development of new pain therapeutics.
Pharmacological Profile
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaVs).[1][3] By binding to these channels, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a reversible interruption of nerve conduction, resulting in local anesthesia. While the specific subtype selectivity of this compound for the various NaV channels (NaV1.1-1.9) is not extensively documented in publicly available literature, its action is presumed to be broad, consistent with other traditional local anesthetics.
In addition to its effects on sodium channels, this compound has been shown to be a noncompetitive inhibitor of several nicotinic acetylcholine receptor (nAChR) subtypes. These ligand-gated ion channels are implicated in various physiological processes, including nociceptive signaling. The inhibitory activity of this compound on nAChRs suggests a potential for this compound to modulate pain through mechanisms distinct from sodium channel blockade.
There is currently limited publicly available data on the interaction of this compound with Transient Receptor Potential (TRP) channels, such as TRPV1, TRPA1, and TRPM8, which are critical mediators of thermal and chemical pain. Further research is warranted to explore the potential activity of this compound at these important nociceptive targets.
Quantitative Data
| Target | Ligand | IC50 (µM) | Assay Conditions | Reference |
| Human α1* nAChR (muscle-type) | This compound | 61 | Inhibition of function in naturally expressing cells | [4] |
| Human α3β4* nAChR (autonomic) | This compound | 2.4 | Inhibition of function in naturally expressing cells | [4] |
| Human α4β2 nAChR | This compound | ~30 | Inhibition of function in heterologously expressing cells | [4] |
| Human α4β4 nAChR | This compound | ~30 | Inhibition of function in heterologously expressing cells | [4] |
Note: The IC50 values for α4β2 and α4β4 nAChRs are approximated from graphical data presented in the source.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its evaluation in pain research.
Proposed mechanism of action for this compound in nociceptive neurons.
General workflow for the preclinical evaluation of this compound as a tool compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the analgesic properties of compounds like this compound.
In Vivo Pain Models
1. Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of a compound's effects on both acute nociceptive and persistent inflammatory pain.
-
Materials:
-
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). The administration time before the formalin injection should be determined based on the pharmacokinetic profile of the compound.
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[5]
-
Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:
-
Compare the licking/biting time between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
-
2. Hot Plate Test
The hot plate test is used to evaluate the response to a thermal noxious stimulus and is sensitive to centrally acting analgesics.
-
Materials:
-
Rats or mice
-
This compound solution
-
Hot plate apparatus with a temperature-controlled surface
-
Transparent cylinder to confine the animal on the hot plate
-
-
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Administer this compound or vehicle control.
-
At a predetermined time after drug administration, place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first nocifensive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[7]
-
An increase in the response latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
3. Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
-
Materials:
-
Rats or mice
-
This compound solution
-
Set of calibrated von Frey filaments of varying stiffness
-
Elevated mesh platform with enclosures for the animals
-
-
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the enclosures on the mesh platform.
-
Administer this compound or vehicle control.
-
At the appropriate time after drug administration, apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and proceed using the up-down method. If the animal withdraws its paw, use the next finer filament. If there is no response, use the next thicker filament.
-
The 50% paw withdrawal threshold is calculated based on the pattern of responses. An increase in the withdrawal threshold in the this compound-treated group indicates an anti-allodynic effect.
-
In Vitro Assays
1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated neurons, providing detailed information on the mechanism of action of a compound.
-
Cell Preparation:
-
Isolate dorsal root ganglion (DRG) neurons from rodents. DRG neurons are primary sensory neurons that play a crucial role in pain transmission.
-
-
Recording Sodium Currents:
-
Establish a whole-cell patch-clamp recording configuration on a DRG neuron.
-
Use a voltage-clamp protocol to elicit voltage-gated sodium currents. For example, hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply a series of depolarizing voltage steps.
-
Record baseline sodium currents in the absence of the drug.
-
Perfuse the bath with varying concentrations of this compound and record the resulting inhibition of the sodium currents.
-
Construct a concentration-response curve to determine the IC50 value for sodium channel blockade.
-
2. Calcium Imaging
Calcium imaging is used to measure changes in intracellular calcium concentrations, which are often indicative of ion channel activity, including TRP channels.
-
Cell Preparation:
-
Culture DRG neurons on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).
-
-
Procedure:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence signal.
-
Apply a known agonist for the TRP channel of interest (e.g., capsaicin (B1668287) for TRPV1, mustard oil for TRPA1) to elicit a calcium influx and record the change in fluorescence.
-
After washout of the agonist, pre-incubate the cells with this compound for a defined period.
-
Re-apply the TRP channel agonist in the presence of this compound and record the fluorescence response.
-
A reduction in the agonist-evoked calcium response in the presence of this compound would suggest an inhibitory effect on the TRP channel.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of pain mechanisms. Its established role as a voltage-gated sodium channel blocker, coupled with its activity at nicotinic acetylcholine receptors, provides a basis for its analgesic effects. While there is a clear need for further research to fully elucidate its pharmacological profile, particularly its subtype selectivity for sodium channels and its potential interactions with TRP channels, the information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their pain research endeavors. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of nociceptive signaling and aid in the discovery of novel and more effective analgesic therapies.
References
- 1. Calcium Imaging of Parvalbumin Neurons in the Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinisocaine - Wikipedia [en.wikipedia.org]
- 3. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sophion.co.jp [sophion.co.jp]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Influence of Non-Nociceptive Factors on Hot-Plate Latency in Rats" by Amanda Gunn, Erin N. Bobeck et al. [digitalcommons.usu.edu]
Dimethisoquin: A Chemical and Pharmacological Profile
An In-depth Technical Guide to Utilizing Dimethisoquin for the Study of Ligand-Gated Ion Channels
Introduction
Ligand-gated ion channels (LGICs) are crucial transmembrane proteins that mediate rapid synaptic transmission throughout the nervous system.[1][2] These channels are gated by the binding of a specific neurotransmitter, which triggers a conformational change and allows the flow of ions across the cell membrane.[1][3] Among the most studied families of LGICs are the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a wide array of physiological processes and are targets for numerous therapeutic agents and neurotoxins.[4][5][6]
The study of nAChRs and other LGICs often relies on pharmacological tools that can selectively modulate their function. This compound, a local anesthetic, has emerged as a valuable tool for researchers due to its action as a noncompetitive inhibitor of nAChR function.[7] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying LGICs, tailored for researchers, scientists, and drug development professionals.
This compound (also known as Quinisocaine) is an isoquinoline (B145761) derivative that functions as a local anesthetic by blocking nerve conduction.[7][8] Its primary utility in LGIC research stems from its activity at nAChRs, where it acts as a noncompetitive antagonist.[7] Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine (the orthosteric site), this compound binds to a different, allosteric site on the receptor.[4][9][10] This mode of action makes it a useful probe for investigating the allosteric regulation of nAChR channel gating.
Chemical Structure:
-
Molecular Formula: C₁₇H₂₄N₂O[11]
-
Molecular Weight: 272.39 g/mol [11]
-
Synonyms: Quinisocaine, 3-Butyl-1-(2-dimethylaminoethoxy)isoquinoline[12]
Mechanism of Action: Noncompetitive Inhibition
This compound's effects are consistent with noncompetitive inhibition, a form of allosteric modulation.[7] Allosteric modulators bind to a site topographically distinct from the orthosteric ligand binding site.[9] In the case of this compound, a negative allosteric modulator (NAM), its binding reduces the efficacy of the agonist (e.g., acetylcholine) in opening the ion channel, without preventing the agonist from binding.[4] This mechanism is distinct from competitive antagonists, which directly block the agonist binding site, and from open-channel blockers, which physically occlude the ion pore.[13]
Quantitative Data: Subtype Selectivity
This compound exhibits moderate potency and notable selectivity across different nAChR subtypes. This selectivity is a valuable characteristic, allowing researchers to pharmacologically dissect the contributions of different nAChR subtypes to physiological responses. The half-maximal inhibitory concentrations (IC₅₀) for various human nAChR subtypes are summarized below.
| nAChR Subtype | Receptor Source | IC₅₀ (µM) | Selectivity Profile | Reference |
| Muscle-type (α1) | Naturally expressed | 2.4 | High Potency | [7] |
| Autonomic (α3β4) | Naturally expressed | 61 | Low Potency | [7] |
| α4β2 | Heterologously expressed | 18 | Moderate Potency | [7] |
| α4β4 | Heterologously expressed | 2.0 | High Potency | [7] |
Data from reference[7]. The study highlights an approximately 30-fold selectivity across the tested subtypes.
Experimental Protocols
The following sections provide detailed methodologies for characterizing the inhibitory effects of this compound on ligand-gated ion channels using standard laboratory techniques.
Protocol 1: Functional Characterization by Two-Electrode Voltage Clamp (TEVC)
This protocol describes how to determine the IC₅₀ of this compound on a specific LGIC subtype expressed in Xenopus laevis oocytes. TEVC is a robust method for studying the function of ion channels in a whole-cell context.[14][15]
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocyte lobes from an anesthetized female Xenopus laevis.[14]
-
Separate oocytes and defolliculate by incubation in a collagenase solution (e.g., 2 mg/mL in a Ca²⁺-free solution) for 60-90 minutes to remove surrounding follicular cells.[14][16]
-
Inject oocytes with a solution containing the cRNA for the desired nAChR subunits (e.g., α4 and β2 subunits, typically 10-50 ng total cRNA per oocyte).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96 solution) to allow for receptor expression.[16]
-
-
Two-Electrode Voltage Clamp Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Frog Ringer's solution).[17]
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -50 to -70 mV.[18]
-
Establish a baseline response by applying a saturating concentration of the agonist (e.g., acetylcholine) for a short duration and measure the peak inward current.
-
To determine the IC₅₀, perform a cumulative dose-response experiment. Begin by perfusing the oocyte with the lowest concentration of this compound for 1-2 minutes.
-
Co-apply the agonist with this compound and record the inhibited peak current.
-
Wash the oocyte with the control saline solution and repeat the process with increasing concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the percentage of inhibition relative to the control response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to the Hill equation to determine the IC₅₀ value and the Hill slope.
-
Protocol 2: Binding Characterization by Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a specific LGIC using a competitive binding assay. This technique measures the ability of an unlabeled compound (the competitor, this compound) to displace a specific radiolabeled ligand from the receptor.[19][20][21]
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or tissue known to express the nAChR subtype of interest in a cold buffer solution.
-
Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up a series of reaction tubes. For each concentration of this compound, you will have triplicate tubes.
-
Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) to these tubes.[21]
-
Non-specific Binding (NSB): Prepare a set of tubes containing membranes, radioligand, and a high concentration of a known unlabeled competitor to saturate all specific binding sites.
-
Competition: To the remaining tubes, add membranes, radioligand, and increasing concentrations of unlabeled this compound.[19]
-
Incubate all tubes at a defined temperature for a sufficient time to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[22]
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For the competition tubes, calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding versus the logarithm of the this compound concentration to generate a competition curve.
-
Fit the curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[23]
-
Applications and Implications for Research
This compound serves as an important pharmacological tool for several key research applications:
-
Subtype Differentiation: Due to its ~30-fold selectivity for certain nAChR subtypes over others, this compound can be used to identify the subtypes involved in a specific physiological or cellular response.[7]
-
Studying Allosteric Modulation: As a noncompetitive inhibitor, this compound is ideal for investigating the mechanisms of allosteric regulation of LGICs, providing insights into receptor conformational changes that are distinct from the agonist binding process.[9][10]
-
Probing Structure-Function Relationships: By comparing the effects of this compound with other structurally related local anesthetics, researchers can gain insights into the structural determinants of drug action at allosteric sites on nAChRs.[7]
This compound is a moderately potent and selective noncompetitive inhibitor of nicotinic acetylcholine receptors. Its well-characterized inhibitory profile and allosteric mechanism of action make it a valuable asset for researchers in neuroscience and pharmacology. By employing the detailed electrophysiological and biochemical protocols outlined in this guide, scientists can effectively utilize this compound to probe the function, pharmacology, and allosteric regulation of diverse ligand-gated ion channels, thereby advancing our understanding of synaptic transmission and aiding in the development of novel therapeutics.
References
- 1. Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of ligand-gated ion channels: critical assessment of biochemical data supports novel topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE CONCISE GUIDE TO PHARMACOLOGY 2017/18: Ligand‐gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 5. Allosteric Modulation of Nicotinic Acetylcholine Receptors: The Concept and Therapeutic Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anesthetics noncompetitively inhibit function of four distinct nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Quinisocaine | C17H24N2O | CID 6857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ifsc.usp.br [ifsc.usp.br]
- 16. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 18. Inhibition of α7-containing nicotinic ACh receptors by muscarinic M1 ACh receptors in rat hippocampal CA1 interneurones in slices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 23. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethisoquin in Neuroscience: A Technical Overview of a Voltage-Gated Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin, also known as quinisocaine, is a potent local anesthetic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a fundamental process in the generation and propagation of action potentials in neurons and other excitable cells.[2] While its clinical application has primarily been in topical anesthesia to alleviate pain and itching, its properties as a sodium channel blocker make it a potential tool for neuroscience research.[3] This technical guide provides an overview of the known information regarding this compound, focusing on its core mechanism of action and potential, though currently underexplored, applications in the field of neuroscience.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary and most well-documented mechanism of action for this compound is the inhibition of voltage-gated sodium channels (VGSCs).[2] These transmembrane proteins are crucial for the rising phase of the action potential in neurons. By binding to and stabilizing the inactivated state of these channels, this compound prevents the influx of sodium ions that is necessary for depolarization, thereby blocking nerve conduction.[2] This non-selective blockade of nerve impulses is the basis for its anesthetic properties.[1]
Signaling Pathway of Action Potential Inhibition
The following diagram illustrates the general mechanism by which local anesthetics like this compound inhibit neuronal signaling.
Caption: Mechanism of this compound's inhibitory action on neuronal signaling.
Research Applications in Neuroscience: A Field with Untapped Potential
Despite its well-established role as a local anesthetic, specific in-depth research on the applications of this compound in broader neuroscience is currently limited. The available literature primarily focuses on its anesthetic properties and does not provide detailed studies on its effects on specific neural pathways, its use in models of neurological disorders, or its differential effects on various subtypes of voltage-gated sodium channels.
However, based on its mechanism of action, this compound could theoretically be employed as a pharmacological tool in several areas of neuroscience research:
-
Probing Neuronal Excitability: As a potent sodium channel blocker, this compound could be used in in vitro electrophysiological studies, such as patch-clamp experiments, to investigate the role of sodium channels in the excitability of different neuronal populations.
-
Investigating Pain Pathways: Given its anesthetic properties, this compound could be a tool to study the peripheral and central pathways involved in nociception.
-
Structure-Activity Relationship Studies: The chemical structure of this compound can serve as a basis for the development of novel, more selective sodium channel modulators for therapeutic use.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data regarding the specific binding affinities (e.g., IC50 values) of this compound for various voltage-gated sodium channel subtypes (Nav1.1-1.9). Such data would be invaluable for its application as a selective research tool.
Experimental Protocols
Caption: A generalized workflow for studying the effects of this compound.
Conclusion
This compound is a well-established local anesthetic with a clear mechanism of action as a voltage-gated sodium channel blocker. While its direct application in broader neuroscience research has not been extensively documented, its pharmacological properties suggest its potential as a useful tool for studying neuronal excitability and pain pathways. Further research is required to delineate its specific effects on different sodium channel subtypes and to develop detailed protocols for its use in various neuroscience paradigms. The lack of quantitative data and specific research applications beyond its anesthetic use highlights an opportunity for future investigations to explore the full potential of this compound in neuroscience.
References
Dimethisoquin's Effect on Neuronal Action Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethisoquin, a quinoline (B57606) derivative, functions as a local anesthetic by modulating neuronal action potentials. This technical guide provides a comprehensive overview of its presumed mechanism of action, drawing from the well-established principles of local anesthetic interactions with voltage-gated ion channels. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this document synthesizes the known effects of local anesthetics as a class to infer the actions of this compound. It details the experimental protocols for characterizing these effects and presents the expected quantitative impact on neuronal action potential parameters. This guide serves as a foundational resource for researchers investigating this compound or developing novel therapeutics targeting neuronal excitability.
Introduction
The neuronal action potential is a fundamental process in signal transmission throughout the nervous system. It is characterized by a rapid, transient change in the membrane potential of a neuron, driven by the coordinated opening and closing of voltage-gated ion channels. Local anesthetics are a class of drugs that reversibly block nerve signal transmission, primarily by interfering with the action potential. This compound, as a member of this class, is expected to exert its effects through similar mechanisms. Understanding the precise interactions between this compound and neuronal ion channels is crucial for its application and for the development of new therapeutic agents.
Presumed Mechanism of Action of this compound
The primary mechanism of action for local anesthetics, and therefore presumably for this compound, is the blockade of voltage-gated sodium channels (VGSCs)[1][2][3]. This blockade is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel[2][3].
-
The Modulated Receptor Hypothesis: This widely accepted model posits that local anesthetics access their binding site within the pore of the VGSC from the intracellular side[3][4]. To reach this site, the typically charged local anesthetic molecule must first cross the cell membrane in its uncharged, lipophilic form. Once inside the neuron, it re-equilibrates to its charged form, which then binds to the channel.
-
State-Dependent Blockade: Local anesthetics exhibit a higher affinity for the open and inactivated states of VGSCs compared to the resting state[2][3]. This property leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing neurons. As neurons depolarize more frequently, their VGSCs spend more time in the open and inactivated states, providing more opportunities for the drug to bind and exert its blocking effect.
In addition to their primary action on VGSCs, local anesthetics can also block voltage-gated potassium channels (VGKCs), though generally with lower affinity[4][5]. Blockade of VGKCs would affect the repolarization phase of the action potential, potentially prolonging its duration.
Signaling Pathway of Local Anesthetic Action
References
Dimethisoquin's Interaction with Voltage-Gated Sodium Channels: A Methodological and Conceptual Guide
This guide, therefore, provides an in-depth overview of the established experimental and conceptual frameworks used by researchers, scientists, and drug development professionals to determine the sodium channel subtype selectivity of a compound like dimethisoquin. The data presented in the tables are illustrative examples to demonstrate the format for presenting such findings.
Introduction to Voltage-Gated Sodium Channels and the Importance of Subtype Selectivity
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1] Nine different mammalian isoforms (Nav1.1-1.9) have been identified, each with distinct tissue distribution and biophysical properties.[1][2] For instance, Nav1.5 is the primary cardiac sodium channel, while Nav1.7, Nav1.8, and Nav1.9 are predominantly expressed in the peripheral nervous system and are key targets for pain therapeutics.[1][3][4]
The development of subtype-selective sodium channel blockers is a major goal in drug discovery. A lack of selectivity can lead to off-target effects, such as the cardiotoxicity associated with non-selective blockade of Nav1.5.[5] Therefore, a thorough characterization of a compound's activity across all Nav subtypes is essential for its development as a safe and effective therapeutic agent.
Quantitative Assessment of Sodium Channel Subtype Selectivity
The primary method for quantifying the potency of a compound on a specific sodium channel subtype is by determining its half-maximal inhibitory concentration (IC50). This is typically achieved through electrophysiological or radioligand binding assays.
Illustrative Data Summary
The following table provides an example of how quantitative data on the subtype selectivity of a hypothetical compound, "Compound X," would be presented.
| Sodium Channel Subtype | IC50 (µM) | Hill Slope (nH) | Assay Type | Cell Line |
| hNav1.1 | 25.3 ± 2.1 | 1.1 | Electrophysiology | HEK293 |
| hNav1.2 | 18.9 ± 1.5 | 1.0 | Electrophysiology | HEK293 |
| hNav1.3 | 35.7 ± 3.4 | 0.9 | Electrophysiology | HEK293 |
| hNav1.4 | 42.1 ± 4.5 | 1.2 | Electrophysiology | HEK293 |
| hNav1.5 | 150.2 ± 12.8 | 1.0 | Electrophysiology | HEK293 |
| hNav1.6 | 22.5 ± 2.0 | 1.1 | Electrophysiology | HEK293 |
| hNav1.7 | 5.8 ± 0.7 | 1.0 | Electrophysiology | HEK293 |
| hNav1.8 | 8.3 ± 0.9 | 1.1 | Electrophysiology | HEK293 |
| hNav1.9 | > 200 | - | Electrophysiology | HEK293 |
Data are presented as mean ± standard error of the mean (SEM) from n ≥ 3 experiments.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing the functional effects of a compound on ion channels.
3.1.1 Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous expression of ion channels.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are transiently transfected with plasmids encoding the alpha subunit of the desired human Nav subtype (e.g., SCN1A for Nav1.1, SCN5A for Nav1.5, etc.) and an auxiliary beta-1 subunit (SCN1B) to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
3.1.2 Electrophysiological Recordings:
-
Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -120 mV.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
-
Data Acquisition and Analysis:
-
Currents are recorded using an patch-clamp amplifier and digitized.
-
The peak inward current is measured before and after the application of various concentrations of the test compound.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.
-
The IC50 and Hill slope are determined by fitting the data to the Hill equation.
-
Radioligand Binding Assays
Radioligand binding assays measure the affinity of a compound for a specific receptor or channel by competing with a known radiolabeled ligand.
3.2.1 Membrane Preparation:
-
HEK293 cells stably expressing the desired Nav subtype are harvested.
-
Cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer.
3.2.2 Binding Assay:
-
Reaction Mixture: The membrane preparation is incubated with a fixed concentration of a radiolabeled sodium channel ligand (e.g., [³H]-Batrachotoxin or [³H]-Saxitoxin) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of inhibition of specific binding against the test compound concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conceptual Framework: State-Dependent Inhibition
The inhibitory effect of many local anesthetics on sodium channels is state-dependent, meaning the compound has different affinities for the resting, open, and inactivated states of the channel. This is a critical aspect of a compound's mechanism of action.
-
Resting State: The channel is closed at hyperpolarized membrane potentials but is available to open upon depolarization.
-
Open State: The channel is open upon membrane depolarization, allowing sodium ion influx.
-
Inactivated State: The channel is non-conducting and cannot be opened, even with further depolarization.
A compound that preferentially binds to the open and/or inactivated states will exhibit use-dependent block, where the degree of inhibition increases with the frequency of channel activation.
Conclusion
While specific data on the sodium channel subtype selectivity of this compound remains elusive in the public domain, the methodologies outlined in this guide provide a robust framework for such an investigation. A comprehensive understanding of a compound's interaction with each Nav subtype, including its state-dependent binding properties, is paramount for the development of safer and more effective therapeutics targeting voltage-gated sodium channels. Future research dedicated to characterizing the subtype selectivity of established local anesthetics like this compound would be of significant value to the scientific and medical communities.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 4. ern-ithaca.eu [ern-ithaca.eu]
- 5. ahajournals.org [ahajournals.org]
Dimethisoquin and Potassium Channels: An In-depth Technical Review of an Unexplored Interaction
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific effects of dimethisoquin on potassium channels. While the primary mechanism of action for this compound as a local anesthetic is well-established to be the blockade of voltage-gated sodium channels, its direct interaction with potassium channels remains largely uninvestigated. This technical guide synthesizes the current knowledge on this compound's general pharmacology and explores the broader context of local anesthetic and isoquinoline (B145761) compound interactions with potassium channels, highlighting the present void in specific research on this compound.
This compound: A Profile
This compound, also known as quinisocaine, is a topical anesthetic and antipruritic agent.[1] Its clinical efficacy stems from its ability to reversibly block nerve conduction, thereby producing a temporary loss of sensation in the area of application. The chemical structure of this compound features an isoquinoline core, a characteristic it shares with a diverse group of naturally occurring and synthetic compounds with a wide range of pharmacological activities.
The Primary Mechanism of Action: Sodium Channel Blockade
The anesthetic effect of this compound, like other local anesthetics, is primarily attributed to its ability to block voltage-gated sodium channels in neuronal membranes.[2][3] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials. By stabilizing the inactivated state of the sodium channel, this compound effectively prevents the transmission of nerve impulses, leading to its anesthetic and antipruritic effects.[2]
The Unexplored Territory: this compound's Effect on Potassium Channels
Despite the well-documented effects on sodium channels, there is a conspicuous absence of specific studies detailing the interaction of this compound with any of the numerous subtypes of potassium channels. Extensive searches of scientific databases and literature have not yielded any quantitative data, such as IC50 values, or detailed electrophysiological studies on the effect of this compound on potassium channel currents.
General Effects of Local Anesthetics on Potassium Channels
While specific data for this compound is lacking, it is recognized that local anesthetics as a class are not exclusively selective for sodium channels and can interact with other ion channels, including potassium channels.[4] However, the affinity of local anesthetics for potassium channels is generally lower than for sodium channels.[4] The inhibition of potassium channels by some local anesthetics can contribute to the broadening of the action potential.[4] For instance, bupivacaine (B1668057) has been shown to inhibit tandem pore domain baseline potassium channels (TASK channels).[5] It is crucial to emphasize that these are general observations for the drug class and cannot be directly extrapolated to this compound without specific experimental validation.
Insights from Other Isoquinoline Compounds
Some studies on other isoquinoline derivatives have demonstrated effects on potassium channels, offering a potential, albeit speculative, avenue for future research on this compound. For example, certain dihydropyrrolo[2,1-a]isoquinoline compounds have been identified as inhibitors of TASK-1 and TASK-3 potassium channels. Furthermore, the isoquinoline alkaloids liriodenine (B31502) and crebanine (B1669604) have been reported to inhibit multiple cardiac ion channels, including K_V channels.[5] These findings suggest that the isoquinoline scaffold can interact with potassium channels, but the specific structure-activity relationships that would govern such an interaction for this compound remain unknown.
Data Presentation and Experimental Protocols: A Necessary Omission
Due to the complete absence of specific experimental data on the effect of this compound on potassium channels in the reviewed literature, it is not possible to provide the requested quantitative data tables or detailed experimental protocols. The creation of such tables and protocols would require original research that has not yet been published.
Visualization of Pathways and Workflows: An Uncharted Landscape
Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled. Without any described mechanism or experimental procedure for the interaction of this compound with potassium channels, there is no basis upon which to construct such visualizations.
To illustrate the general mechanism of local anesthetic action, a conceptual diagram is provided below. It is important to note that this diagram represents the known primary mechanism of local anesthetics on sodium channels and is not specific to this compound's potential effects on potassium channels.
References
- 1. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Quinisocaine hydrochloride? [synapse.patsnap.com]
- 3. What is Quinisocaine hydrochloride used for? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Interaction of Dimethisoquin with G-Protein Coupled and Associated Receptors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature lacks direct quantitative data on the interaction of Dimethisoquin with classical G-protein coupled receptors (GPCRs). This guide synthesizes information on this compound's known pharmacology, the activity of structurally related isoquinoline (B145761) compounds, and the potential for interaction with the sigma-2 receptor, a transmembrane protein with signaling properties that can associate with G-proteins. The experimental protocols and signaling pathways described are based on established methodologies and known mechanisms of related systems, presented here as a framework for potential future investigation of this compound.
Introduction to this compound
This compound, also known as Quinisocaine, is a topical anesthetic and antipruritic agent.[1][2] Its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the initiation and conduction of nerve impulses, resulting in local anesthesia.[3][4] this compound belongs to the isoquinoline class of compounds, a scaffold that is present in numerous biologically active molecules.[5][6] While its role as a local anesthetic is well-documented, its broader pharmacological profile, particularly concerning interactions with other receptor systems like GPCRs, is not extensively characterized in public literature.
The Isoquinoline Scaffold and Sigma Receptor Affinity
The isoquinoline core structure is a key pharmacophore for a variety of receptor ligands. Notably, numerous isoquinoline derivatives have been identified as high-affinity ligands for sigma receptors.[7][8] Sigma receptors, comprising sigma-1 and sigma-2 subtypes, are unique transmembrane proteins that are not classified as classical GPCRs but are known to influence intracellular signaling cascades and can modulate the function of GPCRs.[7][9] Given that this compound possesses an isoquinoline scaffold, it is plausible that it may exhibit affinity for sigma receptors.
Quantitative Data for Structurally Related Isoquinoline Compounds
While no direct binding data for this compound at sigma receptors is publicly available, studies on other isoquinoline derivatives demonstrate high affinity for the sigma-2 receptor. This suggests a potential avenue for the investigation of this compound's pharmacology. The following table summarizes binding affinity data for representative isoquinoline compounds at sigma-1 and sigma-2 receptors.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | Sigma-1 | 48.4 ± 7.7 | [7] |
| Sigma-2 | 0.59 ± 0.02 | [7] | |
| 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398) | Sigma-1 | >1000 | [10] |
| Sigma-2 | 10.5 ± 1.5 | [10] |
The Sigma-2 Receptor: A Potential Target for this compound
The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cells, including various cancer cell lines.[3][9] It is involved in a range of cellular processes, including calcium signaling, cell proliferation, and neuronal signaling.[7][8]
Sigma-2 Receptor Signaling Pathways
The signaling mechanisms of the sigma-2 receptor are complex and not fully elucidated. However, evidence suggests that it can influence several downstream pathways, potentially through interaction with other proteins. It has been shown to interact with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR), leading to the modulation of pathways such as Ras-Raf-MEK-ERK and PI3K-Akt-mTOR.[8][9] Furthermore, sigma-2 receptor ligands have been shown to modulate intracellular calcium levels and the activity of certain potassium channels.[7][8] While direct G-protein coupling is not the primary described mechanism, the modulation of these extensive signaling networks suggests a significant role in cellular function.
Experimental Protocols for Investigating this compound-Receptor Interactions
To elucidate the potential interaction of this compound with the sigma-2 receptor and other GPCRs, a series of in vitro assays would be required. The following are detailed methodologies for key experiments that could be employed.
Radioligand Binding Assay
This assay would determine the binding affinity (Ki) of this compound for the sigma-2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human sigma-2 receptor (e.g., HEK293 or CHO cells).
-
A high-affinity radioligand for the sigma-2 receptor (e.g., [³H]DTG in the presence of a sigma-1 selective ligand to block sigma-1 binding).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled sigma-2 ligand.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
To determine if this compound acts as an agonist, antagonist, or inverse agonist at the sigma-2 receptor, functional assays are necessary.
Given that sigma-2 receptor ligands can modulate intracellular calcium, a calcium flux assay can be used to assess the functional activity of this compound.
Materials:
-
A cell line expressing the sigma-2 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known sigma-2 receptor agonist (positive control).
-
This compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Inject this compound at various concentrations and monitor the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with this compound before injecting the known agonist.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Future Directions
This compound is a well-established local anesthetic with a primary mechanism involving the blockade of sodium channels. While there is a significant gap in the literature regarding its direct interaction with G-protein coupled receptors, its isoquinoline structure suggests a potential for interaction with sigma receptors, particularly the sigma-2 subtype. The data on structurally similar compounds provide a compelling rationale for investigating this possibility.
Future research should focus on a comprehensive screening of this compound against a panel of GPCRs and other receptors, including the sigma-1 and sigma-2 receptors. Should a significant interaction be identified, subsequent functional assays will be crucial to determine the nature of this interaction (agonism, antagonism, etc.) and to elucidate the downstream signaling consequences. Such studies would not only broaden our understanding of this compound's pharmacology but could also open new avenues for its therapeutic application or explain some of its uncharacterized effects.
References
- 1. Compound: this compound (CHEMBL127643) - ChEMBL [ebi.ac.uk]
- 2. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 5. Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-2 receptor [medbox.iiab.me]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethisoquin in Synaptic Plasticity Research: A Review of Available Evidence
An extensive review of scientific literature reveals no direct evidence supporting the use of dimethisoquin as a tool for investigating synaptic plasticity. While the compound, also known as quinisocaine, is a well-documented topical anesthetic and antipruritic agent, its application in the field of neuroscience, specifically concerning long-term potentiation (LTP) or long-term depression (LTD), is not established in published research.
This compound's primary pharmacological action is understood to be the blockade of nerve conduction, a hallmark of local anesthetics that is generally attributed to the inhibition of voltage-gated sodium channels.[1] This mechanism temporarily prevents the generation and propagation of action potentials in nerve fibers, leading to a loss of sensation.
Searches for direct connections between this compound and synaptic plasticity mechanisms, including its potential role as a Protein Kinase C (PKC) inhibitor or a modulator of AMPA receptors, did not yield any specific studies. The PKC family of enzymes, particularly atypical PKC isoforms like PKMζ, are known to be crucial for the maintenance of LTP and memory.[2] However, the literature does not associate this compound with the inhibition of these or any other PKC isoforms involved in synaptic plasticity. Similarly, while other molecules with an isoquinoline (B145761) scaffold have been investigated as potential AMPA receptor antagonists, this compound itself has not been characterized in this context.[3]
Absence of Data and Methodologies
Due to the lack of published research on this compound's effects on synaptic plasticity, it is not possible to provide the requested in-depth technical guide. Consequently, the following components cannot be generated:
-
Quantitative Data: There is no available data on IC50 values, effective concentrations, or percentage changes in synaptic strength (e.g., fEPSP slope) in response to this compound application in any standard model of synaptic plasticity.
-
Experimental Protocols: No established protocols exist for the use of this compound in electrophysiological or biochemical assays designed to study LTP or LTD. This includes a lack of information on appropriate solvent and solution preparation, incubation times, and stimulation paradigms.
-
Signaling Pathways and Workflow Diagrams: Without an identified molecular target or mechanism of action within the context of synaptic plasticity, any depiction of signaling pathways or experimental workflows involving this compound would be purely speculative and without a scientific basis.
References
- 1. Quinisocaine | C17H24N2O | CID 6857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Closing in on the AMPA receptor: synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline as a potential PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Dimethisoquin in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin is a potent local anesthetic that, like other drugs in its class, is expected to exert its effects by blocking voltage-gated ion channels. The primary target for local anesthetics is the voltage-gated sodium channel (Nav), which is crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1] Blockade of these channels leads to a reduction in neuronal excitability and conduction, resulting in local anesthesia.
Patch clamp electrophysiology is the gold-standard technique for characterizing the interaction of compounds like this compound with ion channels.[2] It allows for the direct measurement of ion channel currents and the detailed study of how a drug affects channel function, including its potency, kinetics, and state-dependence.[3] These application notes provide a framework for using patch clamp techniques to investigate the effects of this compound on voltage-gated sodium channels.
Presumed Mechanism of Action
This compound is presumed to block voltage-gated sodium channels via a state-dependent mechanism. This means its affinity for the channel is dependent on the conformational state of the channel protein: resting, open, or inactivated.[4] Like many local anesthetics, this compound is expected to exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state.[4] This property leads to "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of channel activation.[5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of a compound with local anesthetic properties, such as this compound, on a representative voltage-gated sodium channel subtype (e.g., Nav1.5) expressed in a heterologous system (e.g., HEK293 cells).
Table 1: State-Dependent Inhibition of a Representative Voltage-Gated Sodium Channel
| Parameter | Holding Potential | This compound IC50 (µM) | Hill Coefficient |
| Tonic Block (Resting State) | -120 mV | 150 | ~1 |
| Inactivated State Block | -70 mV | 25 | ~1 |
Table 2: Use-Dependent (Phasic) Block of a Representative Voltage-Gated Sodium Channel
| Stimulation Frequency | This compound IC50 (µM) |
| 0.1 Hz | 120 |
| 1 Hz | 85 |
| 10 Hz | 40 |
Experimental Protocols
Cell Preparation
For these experiments, a stable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing human Nav1.5) is recommended.
-
Cell Culture: Culture the cells in the appropriate medium and conditions for the specific cell line.
-
Plating: Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and to achieve a confluence of 50-70%.
Solutions
External Solution (in mM):
| Component | Concentration |
| NaCl | 140 |
| KCl | 4 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 5 |
Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose.
Internal (Pipette) Solution (in mM):
| Component | Concentration |
| CsF | 120 |
| CsCl | 20 |
| NaCl | 10 |
| EGTA | 10 |
| HEPES | 10 |
Adjust pH to 7.2 with CsOH. Adjust osmolarity to ~300 mOsm with sucrose.
This compound Stock Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Make fresh serial dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with a fire-polished pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
Voltage Clamp Protocols
-
Holding Potential: Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Test Pulse: Apply a 20 ms (B15284909) depolarizing pulse to 0 mV every 10 seconds (0.1 Hz).
-
Procedure:
-
Record a stable baseline current in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound until a steady-state block is achieved.
-
Wash out the compound with the control external solution.
-
-
Analysis: Measure the peak inward current before and after drug application to determine the percentage of block.
-
Holding Potential: Hold the cell at -120 mV.
-
Pulse Train: Apply a train of 20 ms depolarizing pulses to 0 mV at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Procedure:
-
Record the current response to the pulse train in the control solution.
-
Apply this compound and repeat the pulse train.
-
-
Analysis: Compare the reduction in peak current from the first to the last pulse in the train in the presence of the drug.
-
Holding Potentials: Alternate the holding potential between -120 mV (most channels in the resting state) and -70 mV (a significant fraction of channels in the inactivated state).
-
Test Pulse: From each holding potential, apply a 20 ms test pulse to 0 mV.
-
Procedure:
-
Record baseline currents at both holding potentials.
-
Apply this compound and record the currents again.
-
-
Analysis: Calculate the percentage of block at each holding potential. A greater block at -70 mV indicates preferential binding to the inactivated state.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethisoquin Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin, also known as Quinisocaine, is a topical anesthetic agent.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[2] By inhibiting sodium ion influx, this compound can modulate cellular excitability. While its primary use has been in topical anesthesia, its effects on cellular processes make it a compound of interest for in vitro research.
These application notes provide a comprehensive guide for the preparation and use of this compound hydrochloride solutions in a cell culture setting. The following protocols are intended as a starting point for researchers, and specific concentrations and experimental conditions should be optimized for individual cell lines and research questions.
Data Presentation
| Property | Value | Reference |
| Chemical Name | 2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine hydrochloride | [1] |
| Alternative Names | This compound HCl, Quinisocaine hydrochloride | [1] |
| CAS Number | 2773-92-4 | [1] |
| Molecular Formula | C₁₇H₂₅ClN₂O | [1] |
| Molecular Weight | 308.85 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO.[1] Also reported to be soluble in water, alcohol, and chloroform. | [1] |
| Storage (Powder) | Hygroscopic; store at 2-8°C in a dry, dark place under an inert atmosphere. | [1] |
| Storage (Stock Solution) | Store in aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year). | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Working Concentration | To be determined experimentally (TBD). A starting range of 0.1 µM to 1000 µM is suggested for initial screening. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in an organic solvent, a common practice for compounds used in cell culture.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and weighing paper
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), handle the hygroscopic this compound hydrochloride powder.
-
Weighing: Carefully weigh out 3.09 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, room temperature DMSO to the tube containing the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Determination of Effective Concentration Range
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for experimental use and provides a general method for determining the cytotoxic effects of this compound to establish a working concentration range.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line of interest
-
96-well cell culture plates
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
Part A: Preparation of Working Solutions
-
Thawing: Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
Dilution: It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.5%, with ≤ 0.1% being ideal to minimize solvent-induced artifacts).[3] Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM working solution (1:1000 dilution): Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix immediately and thoroughly by gentle pipetting.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium (0.1% DMSO).
Part B: Cytotoxicity Assay (MTT Assay) to Determine Working Concentrations
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Treatment: Treat the cells with a wide range of this compound hydrochloride concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for a defined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well according to the manufacturer's protocol (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value. This will help in selecting appropriate sub-lethal concentrations for further functional assays.
Visualizations
Signaling Pathway
References
Application Notes & Protocols: Stability of Dimethisoquin Hydrochloride in Physiological Saline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethisoquin hydrochloride is a local anesthetic and antipruritic agent.[1] For parenteral administration or topical applications involving physiological environments, understanding its stability in physiological saline (0.9% sodium chloride) is critical. Physiological saline has a pH that can range from 4.5 to 7.0, which may influence the stability of drug formulations that are typically prepared in more acidic or basic solutions to ensure a longer shelf-life.[2][3] These application notes provide a summary of expected stability behaviors based on compounds with similar structures and a set of detailed protocols for conducting stability assessments of this compound hydrochloride in physiological saline. The protocols are based on established methodologies for stability-indicating assays and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Data Presentation: Predicted Stability of this compound Hydrochloride
| Condition | Reagent/Parameter | Duration | Temperature | Predicted % Degradation (Illustrative) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl in Saline | 24 hours | 60°C | 15% | Hydrolysis of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH in Saline | 8 hours | 60°C | 20% | Hydrolysis of the ether linkage, potential isoquinoline (B145761) ring modifications |
| Oxidation | 3% H₂O₂ in Saline | 24 hours | Room Temp | 10% | N-oxide formation, oxidation of the isoquinoline ring |
| Thermal | Physiological Saline | 48 hours | 80°C | 8% | Minor hydrolysis or other thermal decomposition products |
| Photolytic | Physiological Saline | 24 hours | 1.2 million lux hours | 5% | Photolytic cleavage or rearrangement products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound Hydrochloride in Physiological Saline
Objective: To generate potential degradation products of this compound hydrochloride under various stress conditions in a physiological saline matrix to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
This compound hydrochloride reference standard
-
Physiological saline (0.9% NaCl, sterile)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in physiological saline.
-
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, dilute the samples with the mobile phase for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Protocol for a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound hydrochloride from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7] The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound hydrochloride (e.g., 230 nm).
-
Injection Volume: 20 µL.
Procedure:
-
Method Development:
-
Inject the unstressed (control) and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound hydrochloride peak and all degradation product peaks.
-
The peak purity of the this compound hydrochloride peak in the stressed samples should be assessed using the PDA detector to ensure it is not co-eluting with any degradants.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the analyte from its degradation products, impurities, and placebo components.
-
Linearity: Analyze a series of solutions of this compound hydrochloride over a defined concentration range (e.g., 5-150 µg/mL) and demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of the analyte in a sample matrix by spiking with known amounts of this compound hydrochloride.
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results within the same day (repeatability) and on different days (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound hydrochloride.
Caption: A potential degradation pathway for an isoquinoline-based compound like this compound.
References
- 1. Chemical stabilities of lignocaine hydrochloride and phenylephrine hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. rapm.bmj.com [rapm.bmj.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Dimethisoquin's Effects on Neuronal Cells via Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin is a potent local anesthetic agent known to reversibly block nerve conduction. Its mechanism of action is primarily attributed to the inhibition of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials in neurons. Understanding the precise effects of this compound on different neuronal ion channels is essential for elucidating its anesthetic properties, potential therapeutic applications, and off-target effects. Patch clamp electrophysiology is the gold-standard technique for such investigations, offering high-resolution analysis of ion channel function.[1][2]
These application notes provide a detailed protocol for studying the effects of this compound on neuronal cells using the whole-cell patch clamp technique. The protocol outlines procedures for cell preparation, solution formulation, electrophysiological recording, and data analysis. Additionally, it includes templates for data presentation and a conceptual framework for interpreting the results based on the known pharmacology of local anesthetics.
Key Concepts and Mechanisms
Local anesthetics like this compound are thought to exert their effects primarily by blocking voltage-gated sodium channels (NaV).[3][4] This blockade is often state-dependent, meaning the drug may have a higher affinity for the open or inactivated states of the channel compared to the resting state.[3] This property contributes to the use-dependent or frequency-dependent block observed with many local anesthetics, where the degree of inhibition increases with the frequency of neuronal firing.[5]
While NaV channels are the primary target, this compound may also modulate other ion channels, such as voltage-gated potassium (KV) and calcium (CaV) channels, which could contribute to its overall pharmacological profile.[6][7][8] Therefore, a comprehensive investigation should assess the effects of this compound on these channels as well.
Experimental Protocols
I. Preparation of Neuronal Cells
Cultured primary neurons (e.g., from dorsal root ganglia, hippocampus, or cortex) or neuronal cell lines (e.g., ND7/23, SH-SY5Y) expressing the ion channels of interest can be used.
-
Cell Plating : Plate neurons onto glass coverslips pre-coated with an appropriate substrate (e.g., poly-D-lysine, laminin) a few days prior to the recording session to allow for adherence and maturation.[1]
-
Cell Culture Maintenance : Maintain the cells in a suitable culture medium in a humidified incubator at 37°C and 5% CO2.
II. Solutions and Reagents
External (Extracellular) Solution (ECS)
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26.4 |
| D-Glucose | 10 |
Make fresh prior to recording and keep at 4°C. The osmolarity should be adjusted to be slightly higher than the internal solution.[2][9]
Internal (Intracellular) Solution (ICS)
| Component | Concentration (mM) |
| K-Gluconate | 140 |
| MgCl₂ | 2 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na₂-GTP | 0.4 |
Prepare in large batches, aliquot, and store at -20°C. Thaw a fresh aliquot for each day of recording. The osmolarity should be 10-20 mOsm lower than the ECS to facilitate sealing.[9]
This compound Stock Solution
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound hydrochloride in deionized water or a suitable solvent. This stock can then be diluted to the final desired concentrations in the external solution on the day of the experiment.
III. Whole-Cell Patch Clamp Recording
This protocol describes the whole-cell configuration, which allows for the measurement of macroscopic currents from the entire cell membrane.[1][2]
-
Pipette Fabrication : Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[1][10]
-
Cell Visualization : Place the coverslip with cultured neurons into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with external solution.
-
Pipette Positioning : Fill a micropipette with the internal solution and mount it on the micromanipulator. Apply slight positive pressure to the pipette to keep the tip clean.[11][12]
-
Approaching the Cell : Under visual guidance, lower the pipette towards a target neuron.
-
Giga-ohm Seal Formation : Once the pipette tip touches the cell membrane, release the positive pressure. A high-resistance seal ( >1 GΩ) should form between the pipette tip and the cell membrane. Gentle suction can be applied if necessary.[12]
-
Establishing Whole-Cell Configuration : Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[1][2]
-
Recording :
-
Voltage-Clamp Mode : To study ion channels, clamp the membrane potential at a holding potential (e.g., -70 mV for NaV channels) and apply voltage steps to elicit ionic currents.[2]
-
Current-Clamp Mode : To study changes in membrane potential and action potential firing, inject current steps of varying amplitudes.[1][2]
-
IV. Experimental Design for this compound Application
-
Baseline Recording : Record stable baseline currents or firing patterns in the absence of this compound.
-
Drug Application : Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state.
-
Washout : Perfuse the chamber with the drug-free external solution to observe the reversibility of the drug's effects.
The following diagram illustrates the general workflow for a patch clamp experiment investigating the effect of this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Voltage-Gated Sodium Channel Properties
| Parameter | Control | This compound (X µM) |
| Peak Current Amplitude (pA) | ||
| IC₅₀ (µM) | N/A | |
| Half-inactivation Voltage (V₁/₂) (mV) | ||
| Slope Factor (k) | ||
| Time to Peak (ms) | ||
| Inactivation Time Constant (τ) (ms) |
Table 2: Effect of this compound on Neuronal Excitability (Current-Clamp)
| Parameter | Control | This compound (X µM) |
| Resting Membrane Potential (mV) | ||
| Action Potential Threshold (mV) | ||
| Action Potential Amplitude (mV) | ||
| Action Potential Firing Frequency (Hz) | ||
| Rheobase (pA) |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is the direct blockade of ion channels, rather than the modulation of a complex intracellular signaling cascade. The following diagram illustrates this direct interaction.
Caption: Proposed mechanism of this compound action on neuronal ion channels.
Conclusion
This document provides a comprehensive framework for investigating the electrophysiological effects of this compound on neuronal cells. By following the detailed patch clamp protocol and utilizing the suggested data analysis and presentation formats, researchers can systematically characterize the interactions of this compound with key neuronal ion channels. This will contribute to a deeper understanding of its anesthetic properties and aid in the development of novel therapeutics.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of K+ channels in depression and pharmacological effects of antidepressants on these channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
- 12. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Dimethisoquin Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin, an isoquinoline (B145761) derivative, is a compound of interest for its potential pharmacological activities. As with many novel therapeutic candidates, a critical initial step in its evaluation is the assessment of its effect on cell viability. This document provides a detailed protocol for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.
While specific cytotoxic data for this compound is not extensively available in public literature, this protocol provides a robust framework for its evaluation. The presented data tables are illustrative examples, and researchers are encouraged to generate specific data for their cell lines of interest.
Data Presentation
The following tables are templates for presenting quantitative data obtained from a cell viability assay with this compound. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a key metric for cytotoxicity.[3]
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | To be determined |
| A549 | Lung Cancer | 48 | To be determined |
| HeLa | Cervical Cancer | 48 | To be determined |
| HepG2 | Liver Cancer | 48 | To be determined |
Table 2: Comparative Cytotoxicity of this compound and a Standard Chemotherapeutic Agent (Example Data)
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.3 ± 0.05 | 1.2 ± 0.3 |
(Note: TBD = To Be Determined. The provided IC50 values for Doxorubicin are for illustrative purposes and may vary between experiments.)
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol details the steps to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound hydrochloride
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
-
Include a negative control group with untreated cells.
-
Carefully remove the medium from the wells after the 24-hour incubation and add 100 µL of the prepared media with different concentrations of this compound, vehicle control, or fresh medium (for the negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan, resulting in a purple solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Plausible Signaling Pathway Affected by Isoquinoline Derivatives
While the specific mechanism of this compound is yet to be fully elucidated, many isoquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism involves the induction of cellular stress, leading to the activation of apoptotic pathways.
Caption: A potential pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for Dimethisoquin in Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin is a potent local anesthetic agent that exerts its effects by modulating the activity of voltage-gated ion channels.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][3] Automated patch clamp (APC) systems have become indispensable tools in drug discovery and safety pharmacology for high-throughput screening of compounds that interact with ion channels.[4][5] These systems offer significant advantages in terms of throughput, data consistency, and the ability to perform complex voltage protocols to characterize the mechanism of action of channel modulators.[4][6]
This document provides detailed application notes and protocols for the characterization of this compound's effects on voltage-gated sodium channels using automated patch clamp systems. While specific data for this compound on automated platforms is not extensively published, the following protocols are based on established methodologies for local anesthetics and other sodium channel blockers, providing a robust framework for its evaluation.
Mechanism of Action of this compound
This compound, as a local anesthetic, primarily targets voltage-gated sodium channels. The unionized form of the molecule crosses the cell membrane and the subsequently ionized form binds to a receptor site within the pore of the sodium channel.[1][7][8] This binding is state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.[3][9] This state-dependent binding leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of nerve stimulation.[1][3] By stabilizing the inactivated state of the channel, this compound prevents the influx of sodium ions that is necessary for membrane depolarization, thereby blocking nerve conduction.[3][10]
Data Presentation: Representative Inhibitory Profile of this compound
The following tables summarize representative quantitative data for this compound's activity on a common voltage-gated sodium channel subtype, Nav1.5, which is often used in cardiac safety screening. These values are based on typical findings for local anesthetics and should be experimentally determined for specific conditions.
Table 1: Tonic and Use-Dependent Block of Nav1.5 by this compound
| Parameter | This compound Concentration | % Inhibition (Mean ± SEM) |
| Tonic Block (0.1 Hz) | 1 µM | 15.2 ± 2.1 |
| 10 µM | 45.8 ± 3.5 | |
| 100 µM | 85.1 ± 1.9 | |
| Use-Dependent Block (10 Hz) | 1 µM | 35.7 ± 2.8 |
| 10 µM | 78.2 ± 2.4 | |
| 100 µM | 95.3 ± 0.8 |
Table 2: State-Dependent Inhibition of Nav1.5 by this compound
| Channel State | IC50 (µM) | Hill Slope |
| Resting State | 150 | 1.1 |
| Inactivated State | 12.5 | 1.0 |
Experimental Protocols for Automated Patch Clamp
These protocols are designed for use with planar patch clamp systems and can be adapted for specific instrument requirements.
Cell Line and Solutions
-
Cell Line: HEK293 or CHO cells stably expressing the desired human sodium channel subtype (e.g., hNav1.5).[11][12][13]
-
Intracellular Solution (ICS):
-
Extracellular Solution (ECS):
-
Compound Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or DMSO). Subsequent dilutions should be made in the ECS. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects channel function (typically ≤0.1% DMSO).[16]
Automated Patch Clamp Procedure
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density for the specific APC platform.
-
System Priming: Prime the fluidics of the APC system with ICS and ECS.
-
Cell Seeding: Dispense the cell suspension into the patch plate wells.
-
Seal Formation and Whole-Cell Configuration: Initiate the automated protocol for gigaseal formation and transition to the whole-cell configuration.
-
Data Acquisition: Apply the desired voltage-clamp protocols and record the resulting sodium currents.
Voltage Protocols for Characterizing this compound's Effects
-
Purpose: To determine the inhibition of the channel in the resting state.
-
Protocol: From a holding potential of -120 mV (where most channels are in the resting state), apply a 20 ms (B15284909) depolarizing step to -20 mV. This pulse should be applied at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Analysis: Measure the peak current amplitude before and after the application of this compound.
-
Purpose: To assess the frequency-dependent inhibition of the channel.
-
Protocol: From a holding potential of -120 mV, apply a train of depolarizing pulses to -20 mV (20 ms duration) at different frequencies (e.g., 1 Hz and 10 Hz).
-
Analysis: Compare the reduction in peak current amplitude during the pulse train in the presence of this compound.
-
Purpose: To determine if this compound preferentially binds to the inactivated state of the channel.
-
Protocol: Employ a two-pulse protocol. From a holding potential of -120 mV, apply a 500 ms pre-pulse to a voltage that induces significant inactivation (e.g., -70 mV), followed by a brief repolarization to -120 mV (to allow recovery of fast inactivation) and then a test pulse to -20 mV.[17]
-
Analysis: Compare the IC50 value obtained from this protocol with the IC50 from the tonic block protocol. A lower IC50 indicates preferential binding to the inactivated state.
Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for Automated Patch Clamp
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anesthetic agents: Mechanism of action | Clinical Gate [clinicalgate.com]
- 8. primarycarenotebook.com [primarycarenotebook.com]
- 9. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 11. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 12. cellmicrosystems.com [cellmicrosystems.com]
- 13. sophion.com [sophion.com]
- 14. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 15. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 16. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sophion.com [sophion.com]
Application Notes and Protocols for Dimethocaine in Studying Synaptic Transmission
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Dimethisoquin" did not yield relevant results for the study of synaptic transmission. The compound with a similar name, "Dimethocaine" (also known as Larocaine), is a local anesthetic with well-documented effects on synaptic transmission, specifically as a dopamine (B1211576) reuptake inhibitor. This document will, therefore, focus on the application of Dimethocaine (B1670663) for studying synaptic transmission.
Introduction
Dimethocaine is a synthetic cocaine analogue that functions as a potent dopamine reuptake inhibitor.[1][2] By blocking the dopamine transporter (DAT), dimethocaine increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[3] This mechanism of action makes it a valuable tool for investigating the role of the dopaminergic system in various physiological and pathological processes, including reward, motivation, and addiction.[4] These application notes provide detailed protocols for utilizing dimethocaine in neurochemical, electrophysiological, and behavioral studies of synaptic transmission.
Mechanism of Action
Dimethocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT) on presynaptic nerve terminals.[1][5] This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors.
Mechanism of Dimethocaine at the Dopamine Synapse.
Quantitative Data
The following table summarizes the key quantitative parameters of dimethocaine's interaction with the dopamine transporter.
| Parameter | Value (µM) | Species | Experimental Model | Reference |
| Ki (Binding Affinity) | 1.4 | Rat | Striatal Synaptosomes ([³H]CFT binding) | [1][3][5][6] |
| IC50 (Inhibitory Potency) | 1.2 | Rat | Striatal Synaptosomes ([³H]dopamine uptake) | [1][3][5][6] |
In Vivo Effect on Dopamine Efflux: Administration of dimethocaine (1 mM) via reverse dialysis in awake rats resulted in a 12-fold increase in extracellular dopamine in the striatum, an effect comparable in magnitude to that of cocaine (0.1 mM).[5][6]
Experimental Protocols
In Vitro Dopamine Transporter Binding Assay
This protocol determines the binding affinity (Ki) of dimethocaine for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue or cells expressing the dopamine transporter (e.g., HEK293-DAT cells)
-
[³H]CFT (or other suitable radioligand for DAT)
-
Dimethocaine hydrochloride
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare striatal membrane homogenates or cell lysates.
-
In a series of tubes, add a constant concentration of [³H]CFT and varying concentrations of dimethocaine (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Include tubes for total binding (only [³H]CFT) and non-specific binding ([³H]CFT in the presence of a high concentration of a known DAT inhibitor, e.g., 10 µM GBR 12909).
-
Add the membrane/cell preparation to each tube to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dimethocaine concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol measures the effect of dimethocaine on extracellular dopamine levels in a specific brain region of a freely moving animal.[7][8]
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannula and probes (e.g., CMA 12)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
Dimethocaine hydrochloride
-
HPLC with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[9] Allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to establish basal dopamine levels.
-
Drug Administration: Administer dimethocaine systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (dissolved in the aCSF).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for 2-3 hours post-drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain to verify the correct placement of the microdialysis probe.
Electrophysiology: Brain Slice Patch-Clamp Recording
This protocol can be adapted to investigate how dimethocaine-induced increases in dopamine modulate synaptic currents in target neurons (e.g., in the nucleus accumbens).
Materials:
-
Brain slicing vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Intracellular solution for patch pipettes
-
Dimethocaine hydrochloride
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing aCSF.
-
Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Patch-Clamp Recording: Using a microscope, identify a neuron of interest. Obtain a whole-cell patch-clamp recording.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs).
-
Drug Application: Bath-apply dimethocaine at a known concentration.
-
Post-Drug Recording: Record synaptic activity in the presence of dimethocaine to observe any changes in frequency, amplitude, or kinetics of synaptic currents.
-
Data Analysis: Analyze the recorded synaptic events before and after drug application to determine the effect of dimethocaine on synaptic transmission.
Behavioral Assays
This assay assesses the stimulant effects of dimethocaine.[10]
Materials:
-
Open-field activity chambers equipped with photobeam detectors
-
Experimental animals (e.g., mice or rats)
-
Dimethocaine hydrochloride
-
Saline solution (vehicle)
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer dimethocaine or saline to the animals (e.g., via intraperitoneal injection).
-
Immediately place the animal in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).
-
Data Analysis: Compare the locomotor activity of the dimethocaine-treated group with the saline-treated control group.
This assay evaluates the rewarding properties of dimethocaine.[11][12]
Materials:
-
Conditioned place preference apparatus (typically a two-chamber box with distinct visual and tactile cues)
-
Experimental animals
-
Dimethocaine hydrochloride
-
Saline solution
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers and record the time spent in each chamber to determine any initial preference.
-
Conditioning: Over the next several days (e.g., 6-8 days), perform conditioning trials. On drug-conditioning days, administer dimethocaine and confine the animal to one chamber. On saline-conditioning days, administer saline and confine the animal to the other chamber. The order of drug and saline administration should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting that the drug has rewarding properties.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing the effects of dimethocaine on synaptic transmission.
Experimental Workflow for Dimethocaine Research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethocaine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cocaine induces conditioned place preference and increases locomotor activity in male Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethisoquin In Vivo Animal Studies for Nociception: Application Notes and Protocols
A comprehensive review of publicly available scientific literature and databases did not yield specific in vivo animal studies investigating the nociceptive effects of Dimethisoquin. This compound, also known as Quinisocaine, is primarily documented as a topical anesthetic and antipruritic agent. [1] Consequently, detailed protocols and quantitative data from in vivo nociception studies specifically for this compound cannot be provided.
However, for researchers interested in evaluating the potential analgesic properties of a topical agent like this compound, this document outlines standardized in vivo animal models and experimental protocols commonly employed in the field of pain research. These methodologies are based on established practices for assessing the efficacy of local anesthetics and analgesics.
General Methodologies for Assessing Nociception in Animal Models
Several well-established animal models are available to study the different facets of pain, including acute, inflammatory, and neuropathic pain. The choice of model depends on the specific research question and the presumed mechanism of action of the compound being tested.
1. Acute Nociceptive Pain Models: These models are used to evaluate the effects of a substance on the immediate response to a noxious stimulus.
-
Hot Plate Test: This test assesses the response to a thermal stimulus and is particularly useful for evaluating centrally acting analgesics. An animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.
-
Tail-Flick Test: This model also measures the response to a thermal stimulus, typically radiant heat applied to the tail. The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. An increase in latency suggests an analgesic effect.
2. Inflammatory Pain Models: These models are used to study pain that arises from tissue inflammation.
-
Formalin Test: This is a widely used model that involves injecting a dilute solution of formalin into the paw of an animal, which induces a biphasic pain response. The first phase (acute) is due to direct activation of nociceptors, while the second phase (inflammatory) is driven by an inflammatory response. The time the animal spends licking or biting the injected paw is quantified.
-
Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema) and hypersensitivity to thermal and mechanical stimuli. The efficacy of an anti-inflammatory or analgesic agent can be assessed by measuring the reduction in paw volume and the reversal of hypersensitivity.
3. Neuropathic Pain Models: These models mimic the chronic pain conditions that result from nerve injury.
-
Spinal Nerve Ligation (SNL) Model: This surgical model involves the tight ligation of a spinal nerve (e.g., L5 or L6), leading to the development of persistent mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus) in the affected paw.
Experimental Protocols
Below are generalized protocols for the aforementioned in vivo models that could be adapted to study a topical agent like this compound.
Table 1: Generalized Experimental Protocols for Nociception Models
| Parameter | Hot Plate Test | Formalin Test | Spinal Nerve Ligation (SNL) Model |
| Animal Species | Mouse or Rat | Mouse or Rat | Rat |
| Apparatus | Hot plate apparatus with controlled temperature | Observation chamber | Surgical suite, Von Frey filaments, Radiant heat source |
| Procedure | 1. Acclimatize animal to the testing room. 2. Apply topical this compound or vehicle to the paws. 3. Place the animal on the hot plate (50-55°C). 4. Record the latency to the first sign of nociception (e.g., paw licking, jumping). 5. A cut-off time is used to prevent tissue damage. | 1. Acclimatize animal to the observation chamber. 2. Apply topical this compound or vehicle to the paw. 3. Inject a small volume of dilute formalin (1-5%) into the plantar surface of the paw. 4. Record the cumulative time spent licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases. | 1. Surgically ligate the L5/L6 spinal nerve. 2. Allow for a post-operative recovery period for neuropathic pain to develop (typically 1-2 weeks). 3. Establish baseline mechanical and thermal sensitivity. 4. Apply topical this compound or vehicle to the affected paw. 5. Measure paw withdrawal thresholds to Von Frey filaments (mechanical allodynia) and paw withdrawal latency to a radiant heat source (thermal hyperalgesia) at various time points post-application. |
| Data Analysis | Mean latency to response, Maximum Possible Effect (%MPE) | Total time spent licking/biting in each phase | Paw withdrawal threshold (g), Paw withdrawal latency (s) |
| Positive Controls | Morphine (systemic), Lidocaine (topical) | Morphine (systemic), NSAIDs (systemic) | Gabapentin (systemic), Amitriptyline (systemic) |
Visualizations
The following diagrams illustrate a general experimental workflow for testing a topical analgesic and a simplified signaling pathway for local anesthetics.
Figure 1: General experimental workflow for in vivo testing of a topical analgesic.
Figure 2: Simplified signaling pathway of a local anesthetic blocking nociceptive signals.
References
Application Notes and Protocols: Preparation of Dimethisoquin Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Dimethisoquin hydrochloride, also known as Quinisocaine hydrochloride, is a potent topical anesthetic.[1][2] Its primary mechanism of action involves the blockage of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1][3][4] By reversibly binding to these channels, this compound hydrochloride inhibits nerve depolarization, thereby producing a local anesthetic effect.[5] For in vitro and in vivo research, the preparation of accurate and stable stock solutions is paramount for obtaining reproducible experimental results. Due to its limited aqueous solubility, this compound hydrochloride is commonly dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).
This document provides a detailed protocol for the preparation, storage, and application of a this compound hydrochloride stock solution in DMSO.
Compound Data and Storage
All pertinent quantitative data for this compound hydrochloride is summarized in the tables below for easy reference.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| Synonyms | Quinisocaine hydrochloride, this compound HCl[1][2][6] |
| CAS Number | 2773-92-4[1][2] |
| Molecular Formula | C₁₇H₂₅ClN₂O[1][2][3] |
| Molecular Weight | 308.85 g/mol [2][6] |
| Appearance | Solid powder[2] |
Table 2: Solubility and Recommended Storage Conditions
| Form | Solvent/Condition | Solubility | Storage Temperature | Duration |
|---|---|---|---|---|
| Solid Powder | Dry, dark | - | 0 to 4°C | Short-term (days to weeks)[2] |
| -20°C | Long-term (months to years)[2] | |||
| Stock Solution | Anhydrous DMSO | Soluble* | 0 to 4°C | Short-term (days to weeks)[2][7] |
| -20°C | Long-term (months)[2][7] |
| | | | -80°C | Very long-term (months to years)[8] |
*Note: While specific quantitative solubility data in 100% DMSO is not readily published, the compound is listed as soluble.[2][7] Some sources indicate slight heating may be required for complete dissolution.[7] It is recommended to empirically determine the maximum desired concentration for your specific application, though concentrations of 5-20 mM are typical for similar research compounds.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Objective: To prepare a 10 mM stock solution of this compound hydrochloride in anhydrous DMSO suitable for use in biological assays.
Materials:
-
This compound hydrochloride powder (CAS 2773-92-4)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Water bath or sonicator
-
(Optional) 0.22 µm syringe filter compatible with DMSO
Safety Precautions:
-
This compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Always consult the Safety Data Sheet (SDS) before handling the compound.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
Procedure:
-
Calculation: Determine the mass of this compound hydrochloride required to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )]
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 308.85 g/mol = 3.089 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance and carefully transfer it into a sterile microcentrifuge tube or vial.
-
Dissolution: a. Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder. b. Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure no particulates are present. If undissolved particles remain, sonicate the vial for 5-10 minutes or gently warm it in a water bath (37°C) until the solution is clear.[7]
-
Sterilization (Optional): For cell culture applications requiring strict sterility, the stock solution can be passed through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. c. Store the aliquots at -20°C or -80°C for long-term storage.[2][8]
Application Example: Dilution for Cell-Based Assays
To treat cells in culture, the concentrated DMSO stock solution must be diluted in an aqueous culture medium. It is critical to ensure the final concentration of DMSO in the culture well is non-toxic to the cells, typically kept at or below 0.5%.[8]
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration. It is best practice to add the DMSO-based solution to the medium and mix immediately to prevent precipitation.[6]
-
Example for a 10 µM final concentration:
-
This represents a 1:1000 dilution from the 10 mM stock.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium. This allows for the differentiation of the compound's effects from any effects of the solvent itself.
Mechanism of Action and Workflow Diagrams
Signaling Pathway
This compound hydrochloride functions as a local anesthetic by blocking the influx of sodium ions (Na⁺) through voltage-gated sodium channels in the neuronal cell membrane. This action prevents the depolarization required to generate and propagate an action potential, thereby inhibiting pain signaling.[5][9]
Experimental Workflow
The following diagram illustrates the logical flow for preparing a working solution of this compound hydrochloride from the powdered compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for High-Throughput Screening of Dimethisoquin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin hydrochloride is a potent local anesthetic and antipruritic agent. Its therapeutic effects are primarily attributed to the modulation of ion channels and receptors involved in nociception and pruritus (itch). High-throughput screening (HTS) assays are essential for identifying and characterizing the activity of compounds like this compound, enabling rapid assessment of their potency and selectivity against various molecular targets. These application notes provide detailed protocols for HTS assays relevant to the screening of this compound and similar compounds. The assays are designed to be robust, scalable, and suitable for automated screening platforms.
Target-Specific High-Throughput Screening Assays
This compound's mechanism of action is believed to involve the modulation of several key signaling pathways. The following HTS assays are designed to probe its activity at these targets.
Voltage-Gated Sodium Channel (VGSC) Inhibition Assay
Application: To identify and characterize inhibitors of voltage-gated sodium channels, a primary target for local anesthetics.
Principle: This assay utilizes a fluorescent sodium indicator dye to measure the influx of sodium ions through VGSCs in response to a depolarizing stimulus. Inhibition of the channel by a compound like this compound results in a decrease in the fluorescent signal.
Experimental Workflow: VGSC Inhibition Assay
Caption: Workflow for the VGSC fluorescence-based inhibition assay.
Protocol: Fluorescence-Based Sodium Influx Assay
Materials:
-
Cells stably expressing the target VGSC subtype (e.g., HEK293-NaV1.7)
-
Assay buffer (e.g., HBSS)
-
Fluorescent sodium indicator dye (e.g., Asante Natrium Green 2, AM)
-
Pluronic F-127
-
VGSC activator (e.g., Veratridine)
-
Positive control inhibitor (e.g., Tetracaine)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent sodium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the compounds to the assay plate.
-
-
Assay and Reading:
-
Place the plate in a kinetic plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add the VGSC activator to all wells to stimulate sodium influx.
-
Continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Generate dose-response curves and calculate the IC50 value for this compound.
-
Quantitative Data Summary (Hypothetical):
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | NaV1.7 | Sodium Influx | 15.2 |
| Tetracaine | NaV1.7 | Sodium Influx | 8.5 |
Acid-Sensing Ion Channel (ASIC) Inhibition Assay
Application: To identify and characterize inhibitors of ASICs, which are implicated in pain and itch signaling.
Principle: This assay measures changes in intracellular calcium or membrane potential in response to a rapid drop in extracellular pH, which activates ASICs. Inhibitors of ASICs will reduce this response. A fluorescence-based calcium influx assay is a common HTS format.
Signaling Pathway: ASIC Activation and Inhibition
Caption: Simplified diagram of ASIC activation and inhibition by this compound.
Protocol: Fluorescence-Based Calcium Influx Assay for ASICs
Materials:
-
Cells expressing the target ASIC subtype (e.g., CHO-ASIC1a)
-
Assay buffer (pH 7.4)
-
Acidic activation buffer (e.g., pH 6.0)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Positive control inhibitor (e.g., Amiloride)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Dye Loading: Load cells with a fluorescent calcium indicator dye as described for the VGSC assay.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the assay plate.
-
Assay and Reading:
-
Place the plate in a kinetic plate reader with an integrated liquid handling system.
-
Record a baseline fluorescence reading.
-
Rapidly dispense the acidic activation buffer into the wells to activate the ASIC channels.
-
Immediately measure the transient increase in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Calculate the percentage of inhibition for each compound concentration.
-
Generate dose-response curves and calculate the IC50 value.
-
Quantitative Data Summary (Hypothetical):
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | ASIC1a | Calcium Influx | 25.8 |
| Amiloride | ASIC1a | Calcium Influx | 10.3 |
Histamine (B1213489) H1 Receptor (H1R) Antagonism Assay
Application: To identify and characterize antagonists of the H1 receptor, a key mediator of itch and inflammation.
Principle: The H1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium. This assay measures changes in intracellular calcium levels in response to histamine stimulation. Antagonists like this compound will block this calcium mobilization.
Signaling Pathway: H1 Receptor Antagonism
Caption: H1 receptor signaling and its antagonism by this compound.
Protocol: Calcium Flux Assay for H1R Antagonism
Materials:
-
Cells expressing the human H1 receptor (e.g., HEK293-H1R)
-
Assay buffer
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye leakage)
-
Histamine
-
Positive control antagonist (e.g., Mepyramine)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating and Dye Loading: Follow the same procedures as for the ASIC assay, including the use of Probenecid in the loading buffer.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the assay plate and incubate.
-
Assay and Reading:
-
Place the plate in a kinetic plate reader.
-
Record a baseline fluorescence reading.
-
Add histamine to all wells to activate the H1 receptors.
-
Measure the transient increase in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Calculate the percentage of antagonism for each compound concentration.
-
Generate dose-response curves and calculate the IC50 value.
-
Quantitative Data Summary (Hypothetical):
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | H1 Receptor | Calcium Flux | 5.6 |
| Mepyramine | H1 Receptor | Calcium Flux | 0.01 |
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for evaluating the activity of this compound and other potential local anesthetic and antipruritic compounds. By employing these fluorescence-based assays, researchers can efficiently determine the potency and selectivity of compounds against key molecular targets, thereby accelerating the drug discovery and development process. The provided protocols are adaptable to various automated HTS platforms and can be modified to investigate other relevant ion channels and receptors.
Application Notes and Protocols for Electrophysiological Recording with Dimethisoquin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethisoquin, also known as Quinisocaine, is a local anesthetic agent whose primary mechanism of action involves the blockade of voltage-gated sodium channels. This property makes it a valuable tool for researchers studying nociception, neural excitability, and for drug development professionals screening for novel channel-modulating compounds. These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound on neuronal activity using patch-clamp and extracellular recording techniques.
Mechanism of Action
This compound, as a local anesthetic, reversibly binds to voltage-gated sodium channels, inhibiting the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons. This blockade leads to a decrease in neuronal excitability and a reduction in the conduction of nerve impulses. While the primary target is the voltage-gated sodium channel, it is important to characterize the effects of this compound on other ion channels, such as potassium and calcium channels, to fully understand its pharmacological profile.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present data for other well-characterized local anesthetics that share a similar mechanism of action. These values can serve as a reference for designing experiments and interpreting results when studying this compound.
Table 1: Comparative IC50 Values for Voltage-Gated Sodium Channel Blockade by Local Anesthetics
| Compound | IC50 (µM) | Cell Type/Preparation | Reference |
| Lidocaine | 204 | Xenopus laevis sciatic nerve fibers | [1] |
| Procaine | 60 | Xenopus laevis sciatic nerve fibers | [1] |
| Tetracaine | 0.7 | Xenopus laevis sciatic nerve fibers | [1] |
| Bupivacaine | 27 | Xenopus laevis sciatic nerve fibers | [1] |
Table 2: Comparative IC50 Values for Voltage-Gated Potassium Channel Blockade by Local Anesthetics
| Compound | IC50 (µM) | Cell Type/Preparation | Reference |
| Lidocaine | 1118 | Xenopus laevis sciatic nerve fibers | [1] |
| Procaine | 6302 | Xenopus laevis sciatic nerve fibers | [1] |
| Tetracaine | 946 | Xenopus laevis sciatic nerve fibers | [1] |
| Bupivacaine | 92 | Xenopus laevis sciatic nerve fibers | [1] |
Table 3: Effects of Local Anesthetics on Neuronal Action Potential Properties
| Compound | Concentration | Effect on Action Potential | Neuron Type | Reference |
| Lidocaine | 10-100 µM | Decreased amplitude, increased duration | Rat dorsal horn neurons | |
| Quinidine | 5 x 10⁻⁵M - 10⁻³M | Reduced amplitude and Vmax | Embryonic chick ventricular cells | [1] |
| Procaine | 5 x 10⁻⁵M - 10⁻³M | Reduced amplitude and Vmax, increased duration | Embryonic chick ventricular cells | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents
This protocol describes the methodology for recording voltage-gated sodium currents from cultured neurons (e.g., dorsal root ganglion neurons) to determine the IC50 of this compound.
1. Cell Preparation:
- Culture primary dorsal root ganglion (DRG) neurons from rodents on glass coverslips.
- Use neurons within 24-48 hours of plating for optimal recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Further dilute in the external solution to the desired final concentrations on the day of the experiment.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Obtain a giga-ohm seal on a neuron and establish the whole-cell configuration.
- Hold the cell at a holding potential of -80 mV.
- To elicit sodium currents, apply depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments for 50 ms).
- Establish a stable baseline recording of sodium currents in the external solution.
- Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration before recording.
- Record sodium currents at each concentration.
4. Data Analysis:
- Measure the peak inward sodium current at each voltage step.
- Normalize the peak current at each this compound concentration to the baseline current.
- Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Current-Clamp Recording of Neuronal Firing Properties
This protocol details the methodology for investigating the effects of this compound on the firing properties of neurons.
1. Cell Preparation:
- Prepare acute brain slices (e.g., hippocampal or cortical slices) from rodents or use cultured neurons.
2. Solutions:
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 Glucose. Bubble with 95% O₂ / 5% CO₂.
- Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
- This compound Stock Solution: Prepare as described in Protocol 1 and dilute in aCSF.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier in current-clamp mode.
- Obtain a whole-cell recording from a neuron.
- Record the resting membrane potential.
- Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing threshold and frequency.
- Establish a stable baseline of firing activity.
- Bath-apply this compound at the desired concentration.
- Record changes in resting membrane potential, action potential threshold, amplitude, duration, and firing frequency in the presence of this compound.
4. Data Analysis:
- Measure and compare the recorded parameters before and after this compound application.
- Construct firing frequency versus current injection plots to assess changes in neuronal excitability.
Mandatory Visualizations
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: Workflow for determining the IC50 of this compound.
Caption: Relationship between this compound concentration and neuronal activity.
References
Application Note and Protocols: In Vitro Toxicity Assessment of Dimethisoquin in Neuronal Cultures
Abstract
This document provides a comprehensive set of protocols for assessing the potential neurotoxic effects of Dimethisoquin, an isoquinoline (B145761) derivative, in in vitro neuronal cultures. Given that some isoquinoline alkaloids have been shown to influence neuronal viability, it is crucial to characterize the neurotoxic potential of this compound for drug development and safety assessment. The described methodologies are designed for researchers in neuroscience, toxicology, and drug discovery to evaluate key indicators of neurotoxicity, including reductions in cell viability, induction of oxidative stress, and activation of apoptotic pathways. The protocols are optimized for use with the human neuroblastoma cell line SH-SY5Y, a widely used model for neuronal studies.
Introduction
This compound is a compound belonging to the isoquinoline class of molecules. While some isoquinoline alkaloids are being investigated for their neuroprotective properties, others have been identified as potential neurotoxins.[1] Therefore, a thorough in vitro evaluation of this compound's effects on neuronal cells is warranted. In vitro neurotoxicity testing provides a valuable and efficient means to identify potential hazards, elucidate mechanisms of toxicity, and prioritize compounds for further development or safety evaluation.[2][3][4][5]
This application note details a panel of assays to investigate the hypothesized neurotoxic mechanism of this compound, which is presumed to involve the induction of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of the intrinsic apoptotic cascade. The presented protocols cover the assessment of cell viability and cytotoxicity, measurement of oxidative stress, and quantification of apoptosis markers.
Hypothesized Signaling Pathway of this compound-Induced Neurotoxicity
The proposed mechanism suggests that this compound enters neuronal cells and induces an increase in reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction, characterized by the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death or apoptosis.
References
- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 3. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of in vitro neurotoxicity testing for regulatory purposes: Symposium III summary and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethisoquin Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Dimethisoquin for in vitro assays. This guide addresses common issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Quinisocaine, is a topical anesthetic.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve cell membranes.[3][4][5] By reversibly binding to and inactivating these channels, this compound inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the propagation of nerve impulses and producing a local anesthetic effect.[3][5]
Q2: What is a good starting concentration range for this compound in in vitro assays?
A2: A good starting point for a new compound is to test a wide range of concentrations, for example, from 1 nM to 100 µM using 10-fold dilutions.[6] Based on its known use as a topical anesthetic, a more focused initial range could be in the low micromolar range. For cytotoxicity assays, a broader range should be used to determine the concentration that inhibits 50% of cell growth (IC50).
Q3: How should I dissolve this compound for my experiments?
A3: this compound hydrochloride is soluble in water and alcohol, but practically insoluble in ether.[2] The free base form is soluble in DMSO (Dimethyl Sulfoxide) and slightly soluble in methanol.[7][8] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it into the aqueous cell culture medium to the final desired concentration.[9][10]
Q4: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue with compounds that have low aqueous solubility. Here are some troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5% (v/v), to minimize both precipitation and solvent-induced cytotoxicity.[9][11]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid mixing and dispersion.
-
Pre-warm the Buffer: Gently warming your aqueous buffer to your experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes improve solubility.
Q5: What are the potential off-target effects of this compound?
A5: While the primary target of this compound is voltage-gated sodium channels, local anesthetics, in general, can affect other ion channels, such as potassium and calcium channels, particularly at higher concentrations.[4][12] It is crucial to characterize the selectivity of this compound for different sodium channel subtypes and other potential off-targets in your experimental system.
Troubleshooting Guides
Problem: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure complete dissolution of this compound in the stock solvent. - Prepare fresh dilutions from the stock solution for each experiment. - Verify the accuracy of your pipetting and dilution calculations. |
| Cell Culture Inconsistency | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density across all wells and experiments. - Regularly check for and address any potential contamination. |
| Assay Conditions | - Maintain consistent incubation times, temperatures, and CO2 levels. - Ensure the final DMSO concentration is the same across all wells, including controls. |
Problem: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | - Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line.[13] - An intraperitoneal LD50 in rats has been reported as 45-50 mg/kg, which can be a rough guide for potential toxicity.[2] |
| Solvent Toxicity | - Run a vehicle control with the same final concentration of DMSO (or other solvent) to assess its contribution to cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but this should be experimentally verified.[7] |
| Off-Target Effects | - Investigate the expression of different ion channels in your cell line. - Consider counter-screening against cell lines lacking the primary target to identify off-target-mediated toxicity. |
Data Presentation
Table 1: Solubility of this compound
| Form | Solvent | Solubility | Reference |
| This compound (free base) | DMSO | Soluble | [7] |
| Methanol | Slightly Soluble | [8] | |
| This compound hydrochloride | Water | Soluble | [2] |
| Alcohol | Soluble | [2] | |
| Chloroform | Soluble | [2] | |
| Ether | Practically Insoluble | [2] |
Note: The quantitative solubility (e.g., in mg/mL or mM) should be experimentally determined for your specific batch and assay conditions.
Experimental Protocols
Protocol: Determining the IC50 for Cytotoxicity using an MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride or this compound free base
-
DMSO (if using the free base)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in the appropriate solvent (water for hydrochloride, DMSO for free base). Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration for the free base dilutions does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. Quinisocaine - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. partone.litfl.com [partone.litfl.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound hydrochloride|lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. researchgate.net [researchgate.net]
Dimethisoquin Stability in Experimental Buffers: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dimethisoquin in their experiments, ensuring its stability in solution is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The main stability concerns for this compound, particularly as the hydrochloride salt, revolve around its pH-dependent solubility and potential for hydrolysis. As a di-HCl salt of a weak base, this compound's solubility is significantly influenced by the pH of the buffer. In neutral or alkaline conditions, the salt can convert to the less soluble free base, potentially leading to precipitation and a decrease in the effective concentration. Furthermore, like many molecules with ester or ether linkages, this compound may be susceptible to hydrolysis over time, a process that can be catalyzed by pH and temperature.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound hydrochloride is soluble in DMSO.[1][2] For long-term storage, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C in small aliquots to minimize freeze-thaw cycles.[1]
Q3: How does pH affect the stability of this compound in experimental buffers?
Q4: Can common buffer components interact with this compound?
A4: While there is no specific evidence of interactions between this compound and common buffers like phosphate, Tris, or HEPES, it is a possibility that should be considered. Some buffer species can catalyze degradation reactions or interact with the compound of interest.[3] When encountering unexpected results, it is prudent to consider the buffer composition as a potential contributing factor.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in buffered solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The pH of the aqueous buffer is too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base. The final concentration of this compound exceeds its solubility limit in the buffer. | 1. Lower the pH of the aqueous buffer before adding the this compound stock solution. 2. Decrease the final concentration of this compound in the experiment. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the experimental system. |
| Loss of biological activity over time in the experimental setup. | Degradation of this compound due to hydrolysis or other pathways. Adsorption of the compound to plasticware or other surfaces. | 1. Prepare fresh solutions of this compound for each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific buffer and under your experimental conditions (temperature, light exposure). 3. Consider using low-adhesion microplates or glassware. 4. Analyze the solution over time using a stability-indicating method like HPLC to quantify the amount of intact this compound. |
| Inconsistent or non-reproducible experimental results. | Variability in the preparation of this compound solutions. Degradation of the compound during storage or experiments. Inconsistent buffer pH. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always measure and adjust the pH of your experimental buffer before use. 4. Confirm the concentration of your working solutions before each experiment, if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Novel Buffer
This protocol outlines a general workflow to evaluate the stability of this compound in a specific experimental buffer.
-
Prepare a Concentrated Stock Solution: Dissolve this compound hydrochloride in anhydrous DMSO to a concentration of 10-50 mM.
-
Dilute to Working Concentration: Dilute the DMSO stock solution into the experimental buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
Incubation: Aliquot the working solution into several sealed, light-protected vials. Incubate the vials under the intended experimental conditions (e.g., 25°C, 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Sample Analysis: Immediately analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.
-
Acid Hydrolysis: Incubate a solution of this compound in the experimental buffer with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Incubate a solution of this compound in the experimental buffer with 0.1 M NaOH at room temperature for several hours.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light) for a defined period.
-
Thermal Degradation: Incubate a solid sample or a solution of this compound at a high temperature (e.g., 70°C).
Samples from each condition should be analyzed by a suitable method (e.g., LC-MS) to identify and characterize any degradation products.
Visualizations
References
Technical Support Center: Dimethisoquin in Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethisoquin in electrophysiology setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound (also known as Quinisocaine) is a topical anesthetic.[1][2] In electrophysiology, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[3][4][5] Like other local anesthetics, it is thought to bind to a receptor site within the inner pore of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in excitable cells like neurons.[3][4][6][7] This action is reversible.[5][6]
Q2: How should I prepare a stock solution of this compound for my experiments?
This compound hydrochloride is soluble in Dimethyl sulfoxide (B87167) (DMSO).[8] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your external recording solution on the day of the experiment.
Important Considerations:
-
DMSO Concentration: Keep the final concentration of DMSO in your experimental solution low (ideally ≤ 0.1%) to avoid solvent effects on cellular health and ion channel function.[9]
-
Storage: Store the DMSO stock solution in aliquots at -20°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.
-
pH: Commercial local anesthetic solutions are often acidic to improve solubility and stability.[10] The pH of your final working solution should be adjusted to the physiological range (typically 7.2-7.4) to ensure the presence of both the charged and uncharged forms of the drug, which is crucial for its activity.[7][10]
Q3: I am observing instability in my patch-clamp recordings after applying this compound. What could be the cause?
Instability in patch-clamp recordings, such as a loss of the giga-ohm seal, can be a common issue when using membrane-active compounds like local anesthetics. Amphiphilic molecules can interact with the lipid bilayer, altering its physical properties and potentially disrupting the seal between the pipette and the cell membrane.
Troubleshooting Steps:
-
Optimize Drug Concentration: Start with the lowest effective concentration of this compound and monitor seal resistance closely.
-
Solution Osmolarity: Ensure that the osmolarity of your internal (pipette) solution is slightly lower than your external (bath) solution. A common range is 290-310 mOsm for the external solution and 270-290 mOsm for the internal solution.
-
Pipette Polishing: Fire-polishing the tip of your patch pipette can create a smoother surface and improve seal stability.
-
Mechanical Stability: Ensure your setup is free from vibrations and that the perfusion system is not causing movement of the slice or cells.
Q4: What are the potential off-target effects of this compound?
While the primary target of this compound is voltage-gated sodium channels, like many pharmacological agents, it may have off-target effects, especially at higher concentrations. Potential off-target effects could include modulation of other ion channels or interaction with G protein-coupled receptors (GPCRs).[11][12]
-
Potassium Channels: Some local anesthetics have been shown to affect potassium channels, which could alter neuronal firing properties.[13][14]
-
Calcium Channels: Effects on calcium channels are also a possibility and could impact neurotransmitter release and other calcium-dependent processes.
-
GPCRs: Off-target interactions with GPCRs are a common feature of many drugs and can lead to unexpected physiological effects.[15][16][17]
It is crucial to perform control experiments to identify and characterize any potential off-target effects in your specific experimental preparation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Physiological Buffer
Possible Cause:
-
This compound hydrochloride's solubility is pH-dependent. Direct dilution of a concentrated stock into a neutral pH buffer can cause precipitation.[10] Local anesthetics are basic drugs, and their solubility is greater at an acidic pH where they are predominantly in the charged form.[10]
Solutions:
-
Prepare Fresh Solutions: Always prepare your working solution of this compound fresh for each experiment.
-
pH Adjustment: After diluting the DMSO stock into your external solution, check and adjust the final pH to the desired physiological range (e.g., 7.3-7.4). Be aware that excessive alkalinization can cause the local anesthetic to precipitate.[10]
-
Incremental Dilution: Try a stepwise dilution of your stock solution into the buffer while vortexing to aid dissolution.
Issue 2: Variability in the Inhibitory Effect of this compound
Possible Cause:
-
State-Dependent Block: The blocking effect of local anesthetics on sodium channels is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[3][4][18] This can lead to use-dependent or frequency-dependent block, where the degree of inhibition increases with the frequency of action potential firing.
-
pH Fluctuations: Small changes in the pH of your recording solution can alter the ratio of the charged to uncharged form of this compound, affecting its ability to reach its binding site and exert its effect.[10]
Solutions:
-
Control Firing Rate: When investigating the effects of this compound, it is important to control the firing rate of the neuron or the frequency of stimulation to account for use-dependent effects.
-
Stable pH: Ensure your recording solutions are well-buffered and that the pH remains stable throughout the experiment.
-
Equilibration Time: Allow sufficient time for the drug to equilibrate in the recording chamber before taking measurements.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H25ClN2O (Hydrochloride) | [5][8] |
| Molecular Weight | 308.85 g/mol (Hydrochloride) | [5][8] |
| Solubility | Soluble in DMSO | [8][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound hydrochloride powder.
-
Dissolving: Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the powder is completely dissolved by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Whole-Cell Patch-Clamp Recording from Brain Slices to Assess this compound's Effect on Neuronal Excitability
This protocol provides a general framework. Specific parameters may need to be optimized for your preparation.
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an appropriate internal solution.
-
Approach a target neuron and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections) in current-clamp mode.
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF from the DMSO stock solution immediately before use.
-
Switch the perfusion to the this compound-containing aCSF.
-
Allow several minutes for the drug to equilibrate in the chamber.
-
-
Data Acquisition:
-
Record changes in neuronal excitability, such as alterations in action potential threshold, amplitude, and firing frequency in response to the same current injections used for baseline recordings.
-
After recording the effects, wash out the drug by perfusing with normal aCSF to check for reversibility.
-
Mandatory Visualizations
References
- 1. Quinisocaine - Wikipedia [en.wikipedia.org]
- 2. Quinisocaine | C17H24N2O | CID 6857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 7. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Arachidonic acid inhibits transient potassium currents and broadens action potentials during electrographic seizures in hippocampal pyramidal and inhibitory interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Dimethisoquin Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dimethisoquin degradation in aqueous solutions. Our aim is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
Q: I am observing a significant decrease in the concentration of this compound in my aqueous stock solution over a short period. What are the likely causes and how can I mitigate this?
A: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The ether linkage and the tertiary amine in the this compound structure are susceptible to these degradation pathways.
Troubleshooting Steps:
-
pH Control: The stability of this compound is likely pH-dependent. Uncontrolled pH can catalyze hydrolysis.
-
Recommendation: Prepare your solutions using a buffered system. The optimal pH range for stability should be determined experimentally, but starting with a buffer in the slightly acidic to neutral range (pH 4-7) is a good practice for many amine-containing compounds. Avoid highly acidic or alkaline conditions.
-
-
Protection from Light: The isoquinoline (B145761) ring system in this compound may be susceptible to photodegradation upon exposure to UV or even ambient light.
-
Recommendation: Always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Minimizing Oxidation: The tertiary amine and the ether linkage can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions.
-
Recommendation: Use de-gassed solvents to prepare your solutions. Consider adding an antioxidant to your formulation. For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can be beneficial.
-
-
Temperature Control: Elevated temperatures accelerate the rate of all chemical degradation reactions.
Issue 2: Precipitation or Cloudiness in the Solution
Q: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate upon standing. What could be the reason?
A: Precipitation can occur due to several reasons, including the formation of insoluble degradation products, exceeding the solubility limit of this compound at a particular pH or temperature, or interactions with components of the solution.
Troubleshooting Steps:
-
Check for Degradation: The precipitate could be a less soluble degradation product. Review your storage conditions (pH, light, temperature) as outlined in Issue 1.
-
Verify Solubility: The solubility of this compound, being a weak base, is pH-dependent. It is generally more soluble at acidic pH where the amine group is protonated.
-
Recommendation: Ensure the pH of your solution is within a range where this compound remains soluble. If you need to work at a higher pH, you may need to use a co-solvent or a solubilizing agent.
-
-
Investigate Container Interactions: Leachables from certain types of containers, especially under non-neutral pH conditions, can sometimes interact with the drug substance.
-
Recommendation: Use high-quality, inert glass or polypropylene (B1209903) containers.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, this compound is susceptible to the following degradation pathways:
-
Hydrolysis: The ether linkage can undergo acid or base-catalyzed hydrolysis to yield 3-butyl-1-hydroxyisoquinoline and N,N-dimethylethanolamine.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide derivative. The isoquinoline ring may also be susceptible to oxidative degradation.
-
Photodegradation: The aromatic isoquinoline ring system can absorb UV light, leading to photolytic cleavage or rearrangement.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While this compound hydrochloride is water-soluble, for long-term stability, it is often recommended to prepare a concentrated stock solution in a non-aqueous solvent like DMSO and then dilute it into the aqueous experimental medium just before use.[1][2] If an aqueous stock solution is necessary, it should be buffered and stored under protected conditions (refrigerated and light-protected).
Q3: How can I analyze the stability of my this compound solution and identify potential degradants?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3][4] Such a method should be able to separate this compound from its potential degradation products.
-
Method Development: A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point. Detection is typically done using a UV detector at a wavelength where this compound has significant absorbance.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[5][6] The HPLC method must then demonstrate the ability to resolve the intact drug from all the formed degradants.
Q4: Are there any excipients that can help stabilize this compound in aqueous formulations?
A4: Yes, several excipients can be employed to enhance stability:
-
Buffers: Citrate, phosphate, or acetate (B1210297) buffers can be used to maintain the pH in the optimal range for stability.
-
Antioxidants: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be added to mitigate oxidative degradation.[7][8]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidative degradation.
-
Solubilizers/Complexing Agents: For issues with solubility, cyclodextrins could potentially be used to form inclusion complexes, which can also protect the molecule from degradation.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Potential Effect | Mitigation Strategies |
| pH | Catalysis of hydrolysis. Alteration of solubility. | Use of buffers (e.g., citrate, phosphate, acetate) to maintain optimal pH. |
| Light | Photodegradation of the isoquinoline ring. | Store solutions in amber vials or protect from light with aluminum foil. |
| Temperature | Increased rate of all degradation reactions. | Store solutions at recommended low temperatures (refrigerated or frozen). |
| Oxygen | Oxidation of the tertiary amine and/or isoquinoline ring. | Use de-gassed solvents, add antioxidants, purge with inert gas. |
| Metal Ions | Catalysis of oxidative degradation. | Use high-purity water and reagents, consider adding a chelating agent (e.g., EDTA). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound hydrochloride in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10][11] A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be able to separate the main this compound peak from any degradation product peaks.
Visualizations
Caption: Potential degradation pathways for this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. japsonline.com [japsonline.com]
- 4. Stability indicating HPLC method development and validation forsimultaneous determination of dimethicone and mosapride in bulk and tabletdosage form | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fagronacademy.us [fagronacademy.us]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. q1scientific.com [q1scientific.com]
Technical Support Center: Dimethisoquin in In Vivo Rodent Studies
Welcome to the technical support center for the use of Dimethisoquin in in vivo rodent studies. This resource is designed to assist researchers, scientists, and drug development professionals by providing concise, actionable information for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for this compound in mice for assessing analgesic effects?
For assessing antinociceptive (analgesic) effects in mice, subcutaneous (SC) injections of this compound (reported as dimethocaine) have been used in dose ranges of 5, 10, and 20 mg/kg.[1] Intraperitoneal (IP) injections have been administered at doses between 10-40 mg/kg to study effects on locomotor activity and anxiety.[2]
Q2: What is the reported LD50 for this compound in rodents?
The median lethal dose (LD50) for this compound hydrochloride has been reported as 45 mg/kg for intraperitoneal administration in rats.
Q3: What are some common routes of administration for this compound in rodent studies?
Q4: What are potential side effects of this compound administration in mice?
At effective doses for analgesia, systemic administration of this compound has been shown to have central effects.[1] In some behavioral tests, this compound has demonstrated locomotor stimulant and anxiogenic actions, similar to cocaine.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | Low solubility in the chosen vehicle. | - Ensure the use of this compound hydrochloride, which has better water solubility.- Prepare fresh solutions for each experiment.- Consider using a vehicle such as sterile saline. If solubility is still an issue, a small percentage of a solubilizing agent like DMSO can be tested, but its own potential pharmacological effects should be considered.[3] |
| Variable or inconsistent analgesic effect | - Improper injection technique leading to incorrect dosage delivery.- Rapid metabolism of the compound. | - Ensure proper restraint and injection technique for the chosen route (SC or IP).- For subcutaneous injections, form a "tent" with the skin to ensure the compound is delivered into the subcutaneous space.- Consider the timing of behavioral testing in relation to the administration time to capture the peak effect. |
| Signs of systemic toxicity or distress in animals | The administered dose is too high, approaching the LD50. | - Reduce the dosage. Start with the lower end of the effective dose range (e.g., 5 mg/kg for SC injection in mice) and titrate up as needed.- Closely monitor animals for any adverse reactions after administration. |
| Skin irritation at the injection site (for SC) | The formulation is not isotonic or has an inappropriate pH. | - Ensure the vehicle is sterile and has a physiological pH.- If using a solubilizing agent, keep its concentration to a minimum. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (as dimethocaine) administration in mouse studies.
| Parameter | Animal Model | Administration Route | Dosage/Concentration | Observed Effect |
| Antinociception | Mouse | Subcutaneous (SC) | 5, 10, 20 mg/kg | Dose-dependent antinociceptive responses in the abdominal constriction test.[1] |
| Antinociception | Mouse | Intraperitoneal (IP) | Not specified in detail for analgesia, but effective. | Significantly inhibited tail-flick and paw-licking hot plate responses.[1] |
| Locomotor Activity | Mouse | Intraperitoneal (IP) | 10-40 mg/kg | Significantly increased locomotor activity.[2] |
| Anxiety | Mouse | Intraperitoneal (IP) | 10-40 mg/kg | Reduced entries and time in open arms of the elevated plus-maze.[2] |
| Acute Toxicity (LD50) | Rat | Intraperitoneal (IP) | 45 mg/kg | Lethal dose for 50% of the animals. |
Experimental Protocols
Subcutaneous (SC) Injection for Analgesia Studies in Mice
Objective: To administer this compound subcutaneously to assess its antinociceptive effects.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the dose.
-
Gently restrain the mouse.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile saline. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the concentration of the stock solution would be 2.5 mg/mL.
-
Ensure the solution is completely dissolved and at room temperature before injection.
-
-
Injection:
-
Locate the injection site, typically the loose skin over the back between the shoulder blades.
-
Create a "tent" of skin by gently lifting it.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if needed.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Proceed with the planned analgesic behavioral tests at the appropriate time points.
-
Intraperitoneal (IP) Injection for Behavioral Studies in Mice
Objective: To administer this compound intraperitoneally to assess its effects on locomotor activity and anxiety.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Weigh each mouse for accurate dose calculation.
-
Restrain the mouse by securing the head and body, exposing the abdomen.
-
-
Drug Preparation:
-
Prepare the appropriate concentration of this compound hydrochloride in sterile saline.
-
-
Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to check for the aspiration of urine or intestinal contents.
-
Inject the calculated volume of the solution.
-
Withdraw the needle.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and observe for any immediate adverse effects.
-
Begin behavioral testing as per the experimental design.
-
Visualizations
References
- 1. The effects of systemic procaine, lidocaine and dimethocaine on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethisoquin DMSO Stock Solutions
This guide provides troubleshooting advice and frequently asked questions regarding the long-term stability of Dimethisoquin dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for a this compound DMSO stock solution?
For optimal long-term stability, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C.[1][2] Storage at -80°C is generally preferred for longer durations.[1]
Q2: How long can I expect my this compound DMSO stock solution to be stable?
Q3: Can I store my this compound DMSO stock solution at room temperature?
While many compounds in DMSO are relatively stable at room temperature for short periods, long-term storage at ambient temperatures is not recommended due to the increased risk of degradation.[1][3] Exposure to atmospheric moisture can also be a concern, as DMSO is hygroscopic.[4][5]
Q4: How many times can I freeze and thaw my stock solution?
It is best to minimize freeze-thaw cycles.[1][2] Repeated freezing and thawing can introduce moisture and may lead to the degradation or precipitation of the compound.[6] To avoid this, it is recommended to aliquot the stock solution into single-use volumes.[1][2] Studies have shown that for many compounds, no significant loss was observed after 11 freeze-thaw cycles when handled properly.[7][8]
Q5: I observed precipitation in my stock solution after thawing. What should I do?
Precipitation can occur when a DMSO stock solution is thawed or diluted in an aqueous medium.[9] You can try to redissolve the compound by vortexing, sonicating, or gently warming the solution in a 37°C water bath.[9] Always ensure the precipitate has fully redissolved before use.[9]
Q6: Does the type of storage container matter?
Studies have shown no significant difference in compound recovery between glass and polypropylene (B1209903) containers for up to 5 months at room temperature.[8] However, it is crucial to use tightly sealed vials to prevent the absorption of atmospheric moisture.[2]
Stability Data Summary
The following table summarizes general stability data for compounds stored in DMSO under various conditions. Note that these are general guidelines and the stability of this compound may vary.
| Storage Temperature | Duration | Expected Stability/Compound Integrity | Citation |
| -80°C | 6 months | Generally recommended for long-term storage. | [1] |
| -20°C | 1 month | Generally stable. Re-examination of efficacy is recommended for longer periods. | [1] |
| Room Temperature | 3 months | 92% probability of compound integrity. | [3] |
| Room Temperature | 6 months | 83% probability of compound integrity. | [3] |
| Room Temperature | 1 year | 52% probability of compound integrity. | [3] |
| 40°C (Accelerated) | 15 weeks | Most compounds remained stable in an accelerated study. | [7][8] |
Experimental Protocols
Protocol for Assessing the Stability of this compound DMSO Stock Solution
This protocol outlines a method to determine the long-term stability of your this compound DMSO stock solution under your specific laboratory conditions.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- Sterile, amber glass or polypropylene vials with tight-fitting caps
- Calibrated analytical balance
- Calibrated positive displacement pipettes
- Vortex mixer
- Sonicator
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical column appropriate for this compound analysis
- Mobile phase solvents
2. Procedure:
Diagrams
Caption: Troubleshooting workflow for this compound DMSO stock solution stability issues.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Dimethisoquin Delivery for In Vivo Nerve Block
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dimethisoquin for in vivo nerve block experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for nerve block?
This compound, also known as Quinisocaine, is a local anesthetic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the nerve cell membrane.[2][3] By binding to these channels, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential. This reversible inhibition of nerve impulse transmission results in a loss of sensation in the innervated area.[3]
Q2: What are the key physicochemical properties of this compound Hydrochloride?
Understanding the physicochemical properties of this compound Hydrochloride is crucial for formulation and delivery. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H25ClN2O | [2][3][4] |
| Molecular Weight | 308.85 g/mol | [2][3][4][5] |
| Appearance | White solid powder | [5] |
| Solubility | Soluble in water, alcohol, and chloroform. Practically insoluble in ether. Soluble in DMSO. | [1][5] |
| Melting Point | 145.5°C | [6] |
| pKa | Not explicitly found for this compound, but as a local anesthetic, it is a weak base. The pH of a 1% aqueous solution is approximately 4.2. | [1] |
Q3: How should I prepare a this compound Hydrochloride solution for injection?
This compound Hydrochloride is soluble in water. For in vivo experiments, it is typically dissolved in sterile isotonic saline (0.9% NaCl) to the desired concentration. To ensure sterility, the final solution should be passed through a 0.22 µm syringe filter before injection. The pH of a 1% aqueous solution is around 4.2.[1] Depending on the experimental requirements, the pH may need to be adjusted to be closer to physiological pH to potentially increase the proportion of the un-ionized form, which more readily crosses the nerve membrane.
Q4: What are the potential local tissue reactions to this compound injection?
Injections of local anesthetics can sometimes cause local tissue reactions such as erythema (redness), swelling, pain, and induration (hardening of the skin) at the injection site.[7] Severe reactions, though rare, can include tissue necrosis.[8][9] These reactions can be caused by the anesthetic solution itself, the injection volume, or the technique.[10] It is important to use sterile techniques and appropriate concentrations to minimize local irritation.
Troubleshooting Guide
Issue 1: Insufficient or highly variable nerve block.
-
Possible Cause: Inaccurate needle placement.
-
Solution: Employ a nerve stimulator or ultrasound guidance to ensure the anesthetic is delivered in close proximity to the target nerve (e.g., the sciatic nerve).[11][12] For a sciatic nerve block in a rat, a motor response (e.g., paw twitch) at a low current (e.g., 0.2-0.5 mA) indicates correct needle placement before injection.[11]
-
-
Possible Cause: Inadequate concentration or volume of this compound.
-
Solution: The efficacy of a nerve block is dependent on both the concentration and volume of the local anesthetic.[13] A higher concentration is generally required to achieve a denser block, while a sufficient volume is needed to cover a critical length of the nerve.[13] If the block is insufficient, consider a stepwise increase in concentration or volume in a pilot study to determine the optimal dose for your specific model.
-
-
Possible Cause: Anatomical variations in the animal model.
-
Solution: Be aware of potential anatomical variations among animals. Consistent use of anatomical landmarks and guidance techniques (nerve stimulator or ultrasound) can help mitigate this variability.
-
Issue 2: Short duration of nerve block.
-
Possible Cause: Rapid systemic absorption of this compound.
-
Solution: Co-administration with a vasoconstrictor, such as epinephrine (B1671497), can reduce local blood flow and slow the systemic absorption of the anesthetic, thereby prolonging the duration of the block.[10] Typical concentrations for epinephrine are 1:200,000 (5 µg/mL).
-
-
Possible Cause: Suboptimal formulation.
-
Possible Cause: Use of a low-potency local anesthetic.
-
Solution: If a longer duration is consistently required, consider co-administration with adjuvants known to prolong nerve blocks. See the "Optimizing Delivery" section for more details.
-
Issue 3: Signs of systemic toxicity or neurotoxicity.
-
Possible Cause: Accidental intravascular injection or overdose.
-
Possible Cause: Direct neurotoxicity.
-
Solution: High concentrations of local anesthetics can be neurotoxic.[10] Use the minimum effective concentration necessary to achieve the desired block. If neurotoxicity is a concern, consider histological evaluation of the nerve tissue post-experiment. Some isoquinoline (B145761) derivatives have been shown to have neurotoxic potential.[16][17][18]
-
Optimizing this compound Delivery
Formulation Strategies for Sustained Release
To prolong the duration of the nerve block, consider formulating this compound in a sustained-release vehicle.
| Formulation Strategy | Description | Potential Advantages |
| Liposomes | Vesicles composed of one or more lipid bilayers that can encapsulate the drug. | Biocompatible, can prolong drug release, and may reduce systemic toxicity. |
| Microemulsions | Thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant. | Can enhance drug solubility and permeation. |
| Polymer-based Matrices | Biodegradable polymers (e.g., PLGA) or thermosensitive hydrogels that encapsulate the drug and release it as the matrix degrades or changes conformation. | Provides controlled and prolonged drug release. |
| Dimethicone-based Formulations | Using dimethicone as a dispersion medium can create a sustained-release injection formulation.[19] | Biocompatible, stable, and injectable.[19] |
Use of Adjuvants
Several adjuvants can be co-administered with local anesthetics to prolong the duration of the nerve block.
| Adjuvant | Mechanism of Action (Proposed) | Typical Dose Range (General) | Prolongation of Block (General) | Reference |
| Epinephrine | Vasoconstriction, reducing systemic absorption. | 1:200,000 to 1:400,000 | Can double the duration of some local anesthetics. | [10] |
| Dexamethasone | Anti-inflammatory effects, potentially reducing nerve inflammation and altering local blood flow. | 1-4 mg | Can prolong analgesia by several hours. | [20][21] |
| Dexmedetomidine | α2-adrenergic agonist, causing vasoconstriction and direct effects on nerve conduction. | 50-100 µg | Can prolong sensory and motor block by several hours. | [22] |
| Clonidine | α2-adrenergic agonist. | 30-100 µg | Prolongs analgesia by approximately 2-3 hours. | [20] |
| Buprenorphine | Opioid receptor agonist with some local anesthetic properties. | 100-300 µg | Can significantly prolong analgesia. | [22] |
Experimental Protocols
Protocol 1: Sciatic Nerve Block in a Rat Model
This protocol provides a general guideline for performing a sciatic nerve block in a rat to evaluate the efficacy of a this compound formulation.
-
Animals: Adult male Sprague-Dawley rats (250-300 g).
-
Materials:
-
This compound Hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline).
-
1 mL syringes with 25-27G needles.
-
Nerve stimulator with a Teflon-coated stimulating needle.
-
Anesthesia machine with isoflurane (B1672236).
-
Equipment for assessing sensory and motor block (e.g., von Frey filaments, radiant heat source, grip strength meter).
-
-
Procedure:
-
Anesthetize the rat with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the rat in a lateral or prone position to expose the thigh.
-
Identify the anatomical landmarks: the greater trochanter and the ischial tuberosity. The sciatic nerve is located in the groove between these two points.
-
Connect the stimulating needle to the nerve stimulator (set to 0.5 mA, 1 Hz, 0.1 ms (B15284909) pulse width).
-
Insert the needle perpendicular to the skin between the greater trochanter and ischial tuberosity.
-
Advance the needle slowly until a motor response (dorsiflexion or plantar flexion of the foot) is observed.
-
Decrease the current until the motor response is just visible at a low current (0.2-0.5 mA) to confirm close proximity to the nerve.
-
After negative aspiration for blood, slowly inject the this compound solution (e.g., 0.1-0.3 mL).
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
Protocol 2: Assessment of Sensory and Motor Block
-
Sensory Block Assessment (Nociception):
-
Method: Use a radiant heat source (e.g., Hargreaves test) or calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Endpoint: Measure the latency to paw withdrawal from the heat source or the paw withdrawal threshold in grams for von Frey filaments. An increase in latency or threshold indicates a sensory block.[11]
-
Timing: Perform baseline measurements before the block and then at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after the block until the response returns to baseline.
-
-
Motor Block Assessment:
-
Method: Assess the extensor postural thrust or use a grip strength meter. For extensor postural thrust, hold the rat and lower its hind paw onto a digital balance to measure the weight it can bear.
-
Endpoint: A decrease in grip strength or weight-bearing indicates a motor block.
-
Timing: Perform assessments at the same intervals as the sensory testing.
-
Visualizations
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Caption: General experimental workflow for in vivo nerve block assessment.
Caption: Troubleshooting logic for optimizing in vivo nerve block experiments.
References
- 1. This compound [drugfuture.com]
- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound hydrochloride|lookchem [lookchem.com]
- 7. apsf.org [apsf.org]
- 8. Sustained release formulations | PPTX [slideshare.net]
- 9. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. clinicalmonster.com [clinicalmonster.com]
- 15. Delayed effect of QUIN-neurotoxicity. Ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US20070053943A1 - Dimethicone-containing sustained release injection formulation - Google Patents [patents.google.com]
- 19. Adjuvants to local anesthetics: Current understanding and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Facilitatory Effects of Adjuvant Pharmaceutics to Prolong the Duration of Local Anesthetic for Peripheral Nerve Block: A Systematic Review and Network Meta-analysis | Semantic Scholar [semanticscholar.org]
- 21. Curb Your Enthusiasm: Local Anesthetic Adjuvants for Peripheral Nerve Blocks [asra.com]
- 22. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dimethisoquin Patch Clamp Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethisoquin in patch clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a local anesthetic that primarily functions as a blocker of voltage-gated sodium channels. By inhibiting these channels, it reduces the influx of sodium ions into excitable cells, thereby dampening the generation and propagation of action potentials. This mechanism is the basis for its anesthetic properties.
Q2: I'm observing a rapid loss of my giga-ohm seal after applying this compound. What could be the cause?
This is a common issue encountered with amphiphilic molecules like this compound. These compounds can interact with the cell membrane's lipid bilayer, altering its fluidity and stability.[1][2] This interaction can disrupt the tight seal between the patch pipette and the cell membrane, leading to a loss of recording quality. High concentrations of the drug are more likely to cause this issue.[1]
Q3: My baseline current is unstable and drifting after this compound application. What are the possible reasons?
Baseline drift can stem from several factors:
-
Mechanical Instability: Ensure your recording setup is free from vibrations and that the micromanipulator and perfusion system are stable.[3]
-
Liquid Junction Potential Changes: The application of a drug solution with a different ionic composition from the bath solution can cause a shift in the liquid junction potential, leading to a baseline drift.
-
Compound Precipitation: If this compound is not fully dissolved or precipitates out of solution, it can cause blockages in the perfusion system or directly affect the cell and pipette, leading to instability.
Q4: How should I prepare my this compound solutions for a patch clamp experiment?
To ensure solution stability and accurate concentrations, follow these steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound hydrochloride in a suitable solvent, such as high-purity water or DMSO, to create a concentrated stock (e.g., 10-100 mM).[1][4] Note that high concentrations of DMSO can independently affect membrane fluidity.[5]
-
Aliquot and Store: Aliquot the stock solution into smaller volumes and store them at -20°C to prevent repeated freeze-thaw cycles.[4]
-
Prepare Fresh Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the external recording solution.
-
Filter the Final Solution: Always filter the final working solution through a 0.22 µm syringe filter before perfusion to remove any potential precipitates or microparticles.[6]
-
pH Adjustment: Ensure the pH of your final working solution is adjusted to match your baseline external solution (typically 7.2-7.4) to avoid pH-induced artifacts.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unstable or Lost Giga-seal | 1. High this compound Concentration: The amphiphilic nature of this compound can disrupt the cell membrane at high concentrations.[1] 2. Osmolarity Mismatch: A significant difference between the osmolarity of the internal and external solutions can cause cell swelling or shrinkage, leading to seal instability.[7] 3. Poor Pipette Quality: Irregular or dirty pipette tips can prevent the formation of a stable giga-seal.[3] | 1. Titrate Concentration: Start with a lower concentration of this compound and gradually increase it while monitoring the seal resistance. 2. Optimize Osmolarity: Ensure the osmolarity of your internal solution is slightly lower (10-20 mOsm) than your external solution.[7] 3. Use High-Quality Pipettes: Use high-quality borosilicate glass and fire-polish the pipette tips to ensure a smooth surface for sealing.[1] |
| Noisy Recording | 1. Electrical Interference: Improper grounding of the setup or interference from nearby equipment can introduce noise. 2. Perfusion System Artifacts: Air bubbles or pressure fluctuations in the perfusion system can cause mechanical noise.[3] 3. Dirty Solutions or Pipette: Particulates in the solutions or a clogged pipette can lead to a noisy baseline.[6] | 1. Check Grounding: Ensure all components of the rig, including the perfusion system, are properly grounded. 2. Optimize Perfusion: Degas your solutions and ensure a smooth, continuous flow from your perfusion system. 3. Filter Solutions: Filter all internal and external solutions on the day of the experiment.[6] |
| Inconsistent Drug Effect | 1. Incomplete Solution Exchange: The perfusion system may not be completely exchanging the bath solution, leading to a lower effective concentration of this compound at the cell. 2. Drug Adsorption: The compound may be adsorbing to the tubing of the perfusion system. 3. State-Dependent Block: The blocking effect of this compound on sodium channels is likely voltage and use-dependent, meaning the effect will vary with the holding potential and stimulation frequency.[8] | 1. Verify Perfusion: Check the flow rate and positioning of your perfusion outlet to ensure efficient solution exchange around the patched cell. 2. Pre-incubate Tubing: Consider pre-incubating the perfusion tubing with the drug solution to saturate binding sites. 3. Standardize Protocols: Use consistent voltage protocols and stimulation frequencies across experiments to ensure comparable results. |
| Baseline Drift | 1. Unstable Reference Electrode: A poorly chlorinated or unstable Ag/AgCl reference electrode is a common cause of drift.[3] 2. Temperature Fluctuations: Changes in the temperature of the recording chamber can cause the baseline to drift.[3] 3. Liquid Junction Potential Changes: Switching between solutions with different ionic compositions can alter the liquid junction potential. | 1. Re-chlorinate Electrode: Regularly re-chlorinate your reference electrode to ensure its stability. 2. Maintain Constant Temperature: Use a temperature controller for your recording chamber to maintain a stable temperature. 3. Correct for LJP: Measure and correct for any changes in liquid junction potential when switching solutions. |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of Sodium Currents
This protocol is designed to measure the effect of this compound on voltage-gated sodium channels in a cultured cell line expressing the channel of interest.
Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Adjust osmolarity to ~310-320 mOsm | ||
| Internal Solution | CsF | 120 |
| NaCl | 10 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Adjust pH to 7.2 with CsOH | ||
| Adjust osmolarity to ~290-300 mOsm |
Note: Cesium Fluoride (CsF) in the internal solution helps to block potassium channels and promote a giga-ohm seal.[9]
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recordings. Use cells at 70-90% confluency.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution. Fire-polish the pipette tips.[10]
-
Giga-seal Formation: Approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Once in close proximity, release the pressure and apply gentle suction to form a seal with a resistance >1 GΩ.[11]
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Baseline Recording: Record stable baseline currents for several minutes before drug application.
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Recording Drug Effect: Once the drug effect has reached a steady state, repeat the voltage-clamp protocol to measure the blocked sodium currents.
-
Washout: Perfuse the chamber with the drug-free external solution to determine the reversibility of the block.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of drugs on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 9. meetings.cshl.edu [meetings.cshl.edu]
- 10. benchchem.com [benchchem.com]
- 11. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Navigating Dimethisoquin-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Dimethisoquin cytotoxicity in primary cell cultures. Our resources are designed to help you identify and resolve common issues encountered during your experiments, ensuring the validity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of this compound-induced cytotoxicity?
While direct studies on this compound are limited, research on related quinoline (B57606) and isoquinoline (B145761) derivatives suggests that its cytotoxic effects are likely mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.[1][2] This process is often characterized by:
-
Disruption of Mitochondrial Membrane Potential (MMP): Changes in the electrical potential across the mitochondrial membrane can trigger the apoptotic cascade.[1][2]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in ROS can lead to cellular damage and initiate apoptosis.[1]
-
Caspase Activation: The activation of key executioner enzymes like caspase-3 and caspase-7 is a hallmark of apoptosis.[1]
Q2: I'm observing high levels of cell death in my primary cell culture, even at low concentrations of this compound. What are the likely causes?
Several factors can contribute to heightened cytotoxicity in primary cell cultures:
-
Inherent Sensitivity of Primary Cells: Primary cells are generally more sensitive to chemical agents than immortalized cell lines.
-
Suboptimal Culture Conditions: Stressed cells due to factors like improper media formulation, pH imbalance, or high passage numbers are more susceptible to drug-induced toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to primary cells at higher concentrations. It is recommended to keep the final DMSO concentration at or below 0.1%.
-
Compound Purity: Impurities in the this compound stock may contribute to unexpected cytotoxic effects.
Q3: How can I establish a safe and effective concentration range for this compound in my specific primary cell model?
A dose-response experiment is crucial to determine the optimal, non-toxic concentration of this compound for your primary cells. This involves treating your cells with a range of concentrations and assessing cell viability after a set exposure time. From this data, you can calculate the half-maximal inhibitory concentration (IC50), which is the concentration that causes 50% inhibition of cell viability. It is advisable to start with a broad concentration range and then narrow it down to pinpoint the IC50.
Q4: How can I differentiate between this compound-induced apoptosis and necrosis in my cell culture?
Distinguishing between these two forms of cell death is critical for understanding the mechanism of cytotoxicity.
-
Apoptosis is a programmed and controlled process that typically does not elicit an inflammatory response.
-
Necrosis is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can provoke inflammation.
Specific assays can be used to differentiate between these pathways. For example, Caspase-3/7 activation is a key indicator of apoptosis, while the release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a marker of plasma membrane damage associated with necrosis.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cytotoxicity assays.
-
Possible Cause: Interference from phenol (B47542) red in the culture medium.
-
Solution: Use a phenol red-free medium for the duration of the assay, as it can interfere with colorimetric readings.
-
-
Possible Cause: Variability in primary cell isolates.
-
Solution: Use cells with a consistent passage number and, if possible, from the same donor for a set of experiments to minimize variability.
-
-
Possible Cause: Inaccurate pipetting of viscous stock solutions.
-
Solution: Ensure accurate pipetting by using positive displacement pipettes or by carefully aspirating and dispensing the solution slowly.
-
Problem 2: Unexpectedly high cytotoxicity observed.
-
Possible Cause: The health of the primary cells prior to the experiment.
-
Solution: Always assess the baseline health and viability of your primary cells before starting any treatment. Unhealthy or stressed cells are more prone to drug-induced toxicity.
-
-
Possible Cause: Extended exposure to this compound.
-
Solution: Perform a time-course experiment to determine if a shorter exposure time can achieve the desired effect with reduced cytotoxicity.
-
Data Presentation
Due to the limited availability of specific IC50 values for this compound in primary cell cultures, the following table provides a summary of reported IC50 values for various quinoline and isoquinoline derivatives in different cell lines to serve as a reference. It is imperative that researchers determine the specific IC50 for this compound in their primary cell model of interest.
| Compound Class | Compound | Cell Line | Cell Type | Assay | IC50 (µM) |
| Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 | Human Promyelocytic Leukemia | Not Specified | 19.88 ± 3.35 (µg/ml) |
| Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | U937 | Human Histiocytic Lymphoma | Not Specified | 43.95 ± 3.53 (µg/ml) |
| 4-Quinolone | 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 | Human Breast Adenocarcinoma | MTT | Not Specified (54.4% apoptosis) |
| Cyclopenta[b]quinoline | 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | Raji | Human Burkitt's Lymphoma | MTT | 82 (IC30) |
| Cyclopenta[b]quinoline | 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | HeLa | Human Cervical Adenocarcinoma | MTT | 24.4 (IC30) |
| Isoquinoline Derivative | Emetine | Not Specified | Non-cancerous | Not Specified | Generally higher cytotoxicity |
| Isoquinoline Derivative | Berberine | Not Specified | Non-cancerous | Not Specified | Wider therapeutic window |
| Isoquinoline Derivative | Sanguinarine | Not Specified | Non-cancerous | Not Specified | Generally higher cytotoxicity |
| Isoquinoline Derivative | Noscapine | Not Specified | Non-cancerous | Not Specified | Wider therapeutic window |
| Isoquinoline Derivative | Papaverine | Not Specified | Non-cancerous | Not Specified | Wider therapeutic window |
Mandatory Visualization
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
96-well culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and solvent-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the measurement of LDH released from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
96-well culture plates
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Transfer 50 µL of each supernatant sample to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
An increase in luminescence compared to the vehicle control indicates an induction of apoptosis.
-
References
Best practices for storing Dimethisoquin hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Dimethisoquin hydrochloride powder. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound hydrochloride powder?
A1: To ensure the long-term stability of this compound hydrochloride powder, it is crucial to store it under controlled conditions. The powder is known to be hygroscopic and sensitive to light.
-
Temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.
-
Humidity: The powder is hygroscopic and should be stored in a dry environment. It is essential to keep the container tightly sealed to protect it from moisture.
-
Light: Protect the powder from light by storing it in a dark place or using an amber-colored vial.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.
Q2: My this compound hydrochloride powder appears clumpy. What should I do?
A2: Clumping is a common issue with hygroscopic powders and indicates moisture absorption. This can affect the accuracy of weighing and may lead to degradation.
-
Assessment: First, visually inspect the powder for any significant color change. If the powder is only clumpy but otherwise appears normal, it may still be usable for non-critical applications after careful handling.
-
Handling: Before weighing, ensure the powder is brought to room temperature in a desiccator to prevent condensation. Gently break up the clumps with a clean, dry spatula inside a glove box or a controlled low-humidity environment.
-
Re-drying (with caution): For some hygroscopic compounds, re-drying under vacuum at a mild temperature can remove absorbed water. However, this should be done with extreme caution as it may cause degradation. It is advisable to first test this on a small, non-critical sample and verify the powder's integrity using an analytical technique like HPLC.
-
Prevention: To prevent future clumping, always handle the powder in a low-humidity environment (e.g., a glove box) and ensure the container is tightly sealed immediately after use.
Q3: I noticed a slight discoloration in my this compound hydrochloride powder. Is it still usable?
A3: Discoloration can be a sign of chemical degradation, potentially due to exposure to light, heat, or reactive impurities.
-
Do not use for critical experiments: If you observe any discoloration, it is strongly advised not to use the powder for in vivo studies, clinical applications, or any quantitative experiments where purity is critical.
-
Analytical Verification: To determine the extent of degradation, you can perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the discolored powder with that of a fresh, properly stored sample. The presence of new peaks or a decrease in the main peak area would confirm degradation.
-
Root Cause Analysis: Investigate the storage conditions to identify the potential cause of discoloration. Check for exposure to light, elevated temperatures, or incompatible materials.
Q4: How long is this compound hydrochloride powder stable?
A4: When stored under the recommended conditions (in a dry, dark place at -20°C under an inert atmosphere), this compound hydrochloride powder is expected to be stable for over two years. However, it is good laboratory practice to re-evaluate the purity of the compound periodically, especially for long-term projects. The product is also stable for several weeks at ambient temperature, which covers typical shipping durations.[1]
Q5: What solvents are suitable for dissolving this compound hydrochloride powder?
A5: this compound hydrochloride has varying solubility in different solvents:
-
High Solubility: It is soluble in Dimethyl Sulfoxide (DMSO).[1]
-
Moderate Solubility: It is slightly soluble in methanol, and heating may be required to achieve complete dissolution.[2] It is also reported to be soluble in water, alcohol, and chloroform.[3]
-
Insoluble: It is practically insoluble in ether.[3]
When preparing stock solutions in organic solvents like DMSO, it is recommended to purge the solvent with an inert gas. For biological experiments, ensure that the final concentration of the organic solvent is low enough to not have any physiological effects. Aqueous solutions are not recommended for storage for more than one day.
Data Presentation: Stability of this compound Hydrochloride
The following tables present illustrative quantitative data on the stability of this compound hydrochloride under various stress conditions. Researchers should perform their own stability studies to generate data specific to their formulation and storage conditions.
Table 1: Illustrative Thermal Stability Data
| Temperature | Time (weeks) | Purity (%) | Degradation Products (%) |
| 40°C | 1 | 99.5 | 0.5 |
| 2 | 99.0 | 1.0 | |
| 4 | 98.2 | 1.8 | |
| 60°C | 1 | 98.0 | 2.0 |
| 2 | 96.5 | 3.5 | |
| 4 | 94.0 | 6.0 |
Table 2: Illustrative Hydrolytic Stability Data (at 40°C)
| pH | Time (weeks) | Purity (%) | Degradation Products (%) |
| 2 (Acidic) | 1 | 99.2 | 0.8 |
| 2 | 98.5 | 1.5 | |
| 7 (Neutral) | 1 | 99.8 | 0.2 |
| 2 | 99.6 | 0.4 | |
| 10 (Basic) | 1 | 97.5 | 2.5 |
| 2 | 95.0 | 5.0 |
Table 3: Illustrative Photostability Data (ICH Q1B Option 2)
| Light Source | Exposure | Purity (%) | Degradation Products (%) |
| Cool White Fluorescent | 1.2 million lux hours | 99.1 | 0.9 |
| Near UV (UVA) | 200 watt hours/m² | 98.8 | 1.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating this compound hydrochloride from its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
-
Run a gradient elution to separate compounds with a wide range of polarities. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Detection: Use a UV detector set at a wavelength where this compound hydrochloride has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the powder in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the powder in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the powder with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photolytic Degradation: Expose the powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Method Optimization: Inject the stressed samples into the HPLC system. Optimize the mobile phase composition and gradient to achieve baseline separation of all degradation peaks from the parent compound peak.
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Solubility Determination
This protocol describes how to determine the solubility of this compound hydrochloride in a given solvent.
-
Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved this compound hydrochloride using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Visualizations
Caption: Recommended storage conditions for this compound hydrochloride powder.
Caption: Troubleshooting workflow for compromised this compound hydrochloride powder.
References
Technical Support Center: Dimethisoquin Dissolution for Physiological pH Experiments
Welcome to the technical support center for utilizing Dimethisoquin in your research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and using this compound for experiments conducted at physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound hydrochloride is soluble in DMSO, often with slight heating, and also shows some solubility in methanol.[1] A high-concentration stock solution in 100% DMSO is the standard starting point for preparing working solutions for aqueous-based assays.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C17H25ClN2O | [2] |
| Molecular Weight | 308.85 g/mol | [2] |
| LogP | 4.31980 | [1] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [1] |
| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [1] |
Q3: Why does my this compound solution precipitate when I add it to my physiological buffer (e.g., PBS, cell culture media)?
A3: Precipitation of this compound upon addition to a physiological buffer is a common issue for hydrophobic compounds and can be attributed to several factors:
-
Low Aqueous Solubility: this compound has a high LogP value, indicating it is lipophilic and likely has poor solubility in aqueous solutions like physiological buffers.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to "crash out" of solution as it is abruptly transferred to a poor solvent.
-
pH Shift and Ionization: As a weak base (based on its chemical structure), this compound's solubility is pH-dependent. At the acidic pH of the hydrochloride salt, it is more likely to be protonated and water-soluble. When introduced to a neutral physiological buffer (pH ~7.4), it may deprotonate to its less soluble free base form, leading to precipitation.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in the aqueous buffer may be higher than its solubility limit at that specific pH and temperature.
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v). However, the tolerance to DMSO can vary between different cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the acceptable DMSO concentration for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound hydrochloride powder to come to room temperature before opening to prevent moisture absorption.
-
Weigh: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound hydrochloride and transfer it to a sterile tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. If necessary, gentle heating or brief sonication in a water bath can aid dissolution.[1]
-
Sterilization (Optional): If needed for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2]
Protocol 2: Preparation of Working Solutions in Physiological Buffer
This protocol provides a stepwise method to dilute the DMSO stock solution into a physiological buffer, minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO
-
Sterile physiological buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Recommended): To avoid "solvent shock," it is highly recommended to perform one or more serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.
-
Final Dilution:
-
Add the pre-warmed physiological buffer to a sterile tube.
-
While gently vortexing or swirling the buffer, add the required volume of the (intermediate) DMSO stock solution dropwise to the buffer. This rapid mixing is crucial to prevent localized high concentrations of the compound.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5% for cell-based assays).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your physiological buffer.
-
Immediate Use: It is best to prepare the working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation over time.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in physiological buffer | 1. Solvent Shock: Too rapid a change in solvent polarity. 2. Concentration too high: Final concentration exceeds aqueous solubility. 3. pH-dependent insolubility: Shift to neutral pH causes the less soluble free base to form. | 1. Perform Serial Dilutions: Create intermediate dilutions in DMSO before the final dilution in aqueous buffer. 2. Lower Final Concentration: Test a range of lower final concentrations to determine the solubility limit. 3. Optimize Dilution Technique: Add the DMSO stock to pre-warmed buffer with vigorous mixing. |
| Cloudiness or precipitate forms over time in the incubator | 1. Compound Instability: this compound may not be stable in the aqueous buffer at 37°C. 2. Interaction with Media Components: Salts or proteins in the media may interact with the compound. | 1. Prepare Fresh Solutions: Make working solutions immediately before each experiment. 2. Solubility in Different Media: Test the solubility of this compound in different types of cell culture media (with and without serum). |
| Inconsistent or non-reproducible experimental results | 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock or working solution. 2. Precipitation: The actual concentration of the dissolved compound is lower than intended. | 1. Ensure Complete Dissolution of Stock: Visually inspect the DMSO stock for any particulate matter. Use sonication if necessary. 2. Visually Inspect Working Solution: Before adding to your experiment, ensure the working solution is clear. If any precipitate is visible, do not use it. |
Visual Guides
References
Validation & Comparative
A Comparative Analysis of Dimethisoquin and Its Analogs as Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the local anesthetic Dimethisoquin and its structural analogs. The information is intended to assist researchers and professionals in drug development in understanding the structure-activity relationships (SAR) and pharmacological properties of this class of compounds. While direct, quantitative comparative data for a wide range of this compound analogs is limited in publicly available literature, this guide synthesizes the available information to provide a framework for evaluation.
Introduction to this compound
This compound, also known as Quinisocaine, is a potent topical local anesthetic.[1][2] Chemically, it is 3-butyl-1-(2-(dimethylamino)ethoxy)isoquinoline.[3] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve membranes.[4][5] This action inhibits the generation and conduction of nerve impulses, resulting in a loss of sensation.[4][5] The isoquinoline (B145761) scaffold is a key structural feature of many biologically active compounds, and modifications to this core can significantly impact the anesthetic potency and duration of action.[6]
Comparative Performance Data
| Compound/Analog | R Group (at position 3) | Aminoalkoxy Group (at position 1) | Relative Anesthetic Potency (Rabbit Cornea Assay) | Duration of Anesthesia | Key Observations |
| This compound | n-Butyl | 2-(Dimethylamino)ethoxy | High | Long | Potent and long-acting topical anesthetic. |
| Analog 1 | Methyl | 2-(Dimethylamino)ethoxy | Moderate | Shorter than this compound | Alkyl chain length at position 3 influences potency. |
| Analog 2 | Propyl | 2-(Dimethylamino)ethoxy | High | Similar to this compound | Potency increases with alkyl chain length up to butyl. |
| Analog 3 | n-Butyl | 2-(Diethylamino)ethoxy | High | Long | Larger N-alkyl groups on the aminoethoxy chain are tolerated. |
| Analog 4 | n-Butyl | 3-(Dimethylamino)propoxy | Moderate | Variable | Length of the alkoxy chain affects activity. |
| Analog 5 | Phenyl | 2-(Dimethylamino)ethoxy | Low | Short | Aromatic substitution at position 3 is less favorable. |
Note: The data presented is a qualitative summary based on early SAR studies and is intended for comparative purposes. Actual values can vary depending on the specific experimental conditions.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics like this compound exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved by binding to a specific receptor site within the pore of voltage-gated sodium channels.
Caption: Signaling pathway of this compound's local anesthetic action.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of local anesthetics.
Rabbit Cornea Surface Anesthesia Assay
This in vivo assay assesses the potency and duration of topically applied local anesthetics.
-
Animals: Healthy adult albino rabbits (2-3 kg) of either sex are used.
-
Procedure:
-
The rabbit is gently restrained, and the corneal reflex of both eyes is tested by touching the cornea with a fine, soft filament (e.g., a wisp of cotton). A positive reflex is indicated by a blink response.
-
One eye serves as a control (receives saline), while the test eye receives a standardized volume (e.g., 50 µL) of the test compound solution (this compound or its analog) instilled into the conjunctival sac.
-
The corneal reflex is tested at regular intervals (e.g., every 5 minutes).
-
The onset of anesthesia is defined as the time taken for the complete abolition of the corneal reflex.
-
The duration of anesthesia is the time from the onset of anesthesia until the corneal reflex returns to normal.
-
-
Data Analysis: The mean onset and duration of anesthesia are calculated for each compound and concentration. Statistical analysis (e.g., ANOVA) is used to compare the activities of different analogs.
Rat Sciatic Nerve Block Assay
This in vivo assay evaluates the efficacy of local anesthetics in blocking nerve conduction in a peripheral nerve.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are used.
-
Procedure:
-
The rat is anesthetized, and the area over the sciatic notch is shaved and disinfected.
-
A nerve stimulator is used to locate the sciatic nerve. The stimulating needle is inserted, and a motor response (e.g., foot twitch) at a low current (e.g., <0.5 mA) confirms the correct placement.
-
A specific volume (e.g., 0.2 mL) of the local anesthetic solution is injected slowly around the nerve.
-
Motor block is assessed at regular intervals by observing the animal's ability to use the injected limb (e.g., using a grip strength meter).
-
Sensory block is evaluated by applying a noxious stimulus (e.g., tail-flick test with a heat source) to the paw of the injected limb and measuring the withdrawal latency.
-
-
Data Analysis: The onset, duration, and intensity of both motor and sensory blockade are recorded and compared between different compounds and concentrations. Dose-response curves can be generated to determine the ED50 (median effective dose) for each analog.
Experimental Workflow for Local Anesthetic Evaluation
The development and evaluation of new local anesthetic candidates typically follow a structured workflow.
Caption: A generalized workflow for the evaluation of local anesthetic candidates.
Structure-Activity Relationship (SAR) Insights
Based on the available data for isoquinoline-based local anesthetics, several structural features are crucial for their activity:
-
The Isoquinoline Core: This heterocyclic system is the lipophilic anchor of the molecule, facilitating its interaction with the nerve membrane.
-
Substitution at Position 3: The nature and size of the substituent at the 3-position of the isoquinoline ring significantly influence potency. For this compound and its close analogs, an n-alkyl group, particularly n-butyl, appears to be optimal for high anesthetic activity.
-
The Aminoalkoxy Side Chain at Position 1: This portion of the molecule contains the hydrophilic tertiary amine, which is essential for the water solubility of the hydrochloride salt and for the interaction with the sodium channel receptor. The length of the alkoxy chain and the nature of the alkyl groups on the nitrogen atom can modulate the potency and duration of action.
Conclusion
This compound is a potent local anesthetic with a distinct isoquinoline structure. While a comprehensive quantitative comparison of a wide range of its analogs is not available in recent literature, early studies provide valuable insights into the structure-activity relationships governing this class of compounds. The length of the alkyl chain at the 3-position and the nature of the aminoalkoxy side chain at the 1-position are key determinants of anesthetic potency and duration. Further research involving the synthesis and systematic evaluation of new this compound analogs, utilizing modern in vitro and in vivo assays, would be beneficial for the development of novel local anesthetics with improved therapeutic profiles. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.
References
- 1. ijpsr.info [ijpsr.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amino-containing local anaesthetics of bifunctional structure. Activity and structure dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Dimethisoquin's Sodium Channel Isoform Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the voltage-gated sodium (NaV) channel isoform selectivity of the local anesthetic Dimethisoquin. Due to the limited availability of publicly accessible quantitative data on this compound's activity across a comprehensive panel of NaV channel isoforms, this guide presents a qualitative assessment of its properties in comparison to other well-characterized local anesthetics: Lidocaine (B1675312), Bupivacaine (B1668057), and Ropivacaine. For these comparator compounds, available experimental data on their half-maximal inhibitory concentrations (IC50) against various NaV isoforms are provided to offer a quantitative reference for sodium channel blockade.
Comparative Selectivity of Local Anesthetics on Sodium Channel Isoforms
The following table summarizes the available IC50 data for Lidocaine, Bupivacaine, and Ropivacaine, providing a benchmark for the potencies of commonly used sodium channel blockers. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific cell line used, the holding potential, and the pulse protocol (resting vs. inactivated state).
| Compound | NaV Isoform | IC50 (µM) | Cell Type | Holding Potential (mV) | State | Reference(s) |
| This compound | All Isoforms | Data Not Available | - | - | - | - |
| Lidocaine | NaV1.2 | >30 (1st pulse), 9.7 (10th pulse) | CHO | -110 | Use-dependent | |
| NaV1.3 | >30 (1st pulse), 9.9 (10th pulse) | CHO | -110 | Use-dependent | ||
| NaV1.4 | ~314 | HEK293 | - | Resting | [4] | |
| NaV1.5 | 17 - 20 | HEK293 | -80 | Inactivated | [1] | |
| 47.0 ± 5.4 | HEK293 | -95 | Inactivated | [5][6][7] | ||
| ~280 (resting), ~29 (inactivated) | HEK293 | -120 / -95 | State-dependent | [5][6][7] | ||
| NaV1.7 | ~3.6 | HEK293 | - | - | [8] | |
| Bupivacaine | TTXs Na+ Channels | 13 | Rat DRG Neurons | - | Tonic | [9] |
| TTXr Na+ Channels | 32 | Rat DRG Neurons | - | Tonic | [9] | |
| NaV1.5 | 69.5 ± 8.2 (open) | HEK293 | - | Open | [10][11] | |
| 2.18 ± 0.16 (inactivated) | HEK293 | - | Inactivated | [10][11] | ||
| 4.51 | Xenopus Oocytes | - | - | |||
| Ropivacaine | TTXs Na+ Channels | 116 | Rat DRG Neurons | - | Tonic | [2] |
| TTXr Na+ Channels | 54 | Rat DRG Neurons | - | Tonic | [2] | |
| NaV1.2 | More sensitive than Nav1.5 | Xenopus Oocytes | - | Tonic | [5] | |
| NaV1.5 | 322.2 ± 29.9 (open) | HEK293 | - | Open | [10][11] | |
| 2.73 ± 0.27 (inactivated) | HEK293 | - | Inactivated | [10][11] |
TTXs = Tetrodotoxin-sensitive; TTXr = Tetrodotoxin-resistant. The specific isoforms contributing to these currents were not always delineated in the cited studies.
Experimental Protocols
The determination of the inhibitory potency (IC50) of a compound on different sodium channel isoforms is a cornerstone of preclinical drug development. The standard method for this characterization is the whole-cell patch-clamp electrophysiology technique.
Whole-Cell Patch-Clamp Electrophysiology Protocol for IC50 Determination
This protocol allows for the precise measurement of ionic currents flowing through sodium channels in the membrane of a single cell.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells have low endogenous sodium channel expression and can be stably or transiently transfected to express a specific human NaV channel isoform (e.g., NaV1.1, NaV1.2, etc.).
-
Cell Culture: Cells are cultured in an appropriate medium and under controlled conditions (e.g., 37°C, 5% CO2). For experiments, cells are plated onto glass coverslips.
2. Solutions:
-
External (Bath) Solution: This solution mimics the extracellular environment and typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.
-
Internal (Pipette) Solution: This solution mimics the intracellular environment and is loaded into the recording micropipette. It often contains a high concentration of CsF or CsCl to block potassium channels, thereby isolating the sodium currents. It also includes EGTA to chelate calcium, HEPES for pH buffering, and ATP to support cellular metabolism. The pH is adjusted to 7.2-7.3.
-
Compound Preparation: The test compound (e.g., this compound) is prepared as a concentrated stock solution in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the external solution immediately before application.
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a microscope, micromanipulators, and a data acquisition system are required.
-
Gigaohm Seal Formation: A glass micropipette with a very fine tip (resistance of 2-5 MΩ) is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a specific holding potential (e.g., -100 mV to -120 mV) to ensure that the majority of sodium channels are in the resting, closed state.
4. Voltage Protocols and Data Acquisition:
-
Resting State Inhibition: To determine the IC50 for the resting state, depolarizing voltage steps (e.g., to -10 mV for 20 ms) are applied from the holding potential to elicit peak inward sodium currents. The peak current amplitude is measured before (control) and after the application of various concentrations of the test compound.
-
Inactivated State Inhibition: To assess the affinity for the inactivated state, a depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to induce channel inactivation before the test pulse. The difference in inhibition between the resting and inactivated state protocols reveals the state-dependence of the block.
-
Use-Dependent Inhibition: To measure use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. A progressive decrease in the current amplitude during the pulse train indicates use-dependent inhibition.
5. Data Analysis:
-
The peak sodium current at each compound concentration is normalized to the control current (in the absence of the compound).
-
A concentration-response curve is generated by plotting the normalized current as a function of the logarithm of the compound concentration.
-
The data is fitted with the Hill equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the sodium current.
Visualizations
The following diagrams illustrate the general signaling pathway affected by local anesthetics and the typical experimental workflow for determining sodium channel isoform selectivity.
Caption: Mechanism of action of this compound on a voltage-gated sodium channel.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Electrophysiological Evaluation of the Analgesic Efficacy of Two Lappaconitine Derivatives: A Window into Antinociceptive Drug Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. benchchem.com [benchchem.com]
Dimethisoquin and Lidocaine: A Comparative Analysis of Their Mechanism of Action on Voltage-Gated Sodium Channels
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the mechanisms of action of two local anesthetics, dimethisoquin and lidocaine (B1675312). Both agents exert their primary pharmacological effect by blocking voltage-gated sodium channels, a critical component in the propagation of nerve impulses. This guide synthesizes key experimental findings to offer a detailed comparison for researchers, scientists, and drug development professionals.
I. Executive Summary
This compound (also known as quinisocaine) and lidocaine are both effective local anesthetics that function by inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes. This action prevents the depolarization necessary for the generation and conduction of action potentials, thereby blocking the sensation of pain. While both drugs share this fundamental mechanism, their detailed interactions with the sodium channel, including state-dependency and potency, exhibit nuances that influence their clinical characteristics. Lidocaine is a well-characterized amide-type local anesthetic, known for its rapid onset and intermediate duration of action. This compound, a quinoline (B57606) derivative, is also recognized for its potent local anesthetic effects. This guide presents a side-by-side comparison of their mechanisms, supported by available experimental data, and provides detailed protocols for key experimental techniques used in their evaluation.
II. Mechanism of Action: A Tale of Two Blockers
The primary target for both this compound and lidocaine is the voltage-gated sodium channel (VGSC) embedded in the neuronal cell membrane. These channels are responsible for the rapid influx of sodium ions that characterize the rising phase of an action potential. By blocking these channels, both drugs effectively raise the threshold for electrical excitability and, in sufficient concentrations, completely prevent the propagation of the nerve impulse.
Lidocaine's Mechanism of Action:
Lidocaine, a tertiary amine, exists in both charged and uncharged forms at physiological pH. The uncharged form penetrates the lipid-rich neuronal membrane. Once inside the neuron, the molecule re-equilibrates, and the charged form binds to a specific receptor site on the intracellular side of the sodium channel.[1][2] This binding is state-dependent, meaning lidocaine has a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[3] This property contributes to its "use-dependent" or "phasic" block, where its effect is more pronounced in rapidly firing neurons, a characteristic often associated with pain pathways.[4]
This compound's Mechanism of Action:
This compound, like lidocaine, is a local anesthetic that penetrates the neuronal membrane and binds to the intracellular side of the voltage-gated sodium channel.[1] It is proposed that this compound also exhibits state-dependent binding, with a preference for the inactivated state of the channel. By stabilizing the channel in this non-conducting conformation, it prevents the channel from returning to the resting state and being available for subsequent activation.[1] This mode of action effectively suppresses the generation and propagation of action potentials.
III. Data Presentation: Quantitative Comparison
While direct, head-to-head comparative studies providing IC50 values for this compound across various sodium channel subtypes are limited in the readily available literature, a compilation of data for lidocaine allows for a baseline comparison. The potency of local anesthetics is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current.
| Drug | Target | IC50 (Tonic Block) | IC50 (Inactivated State) | Reference |
| Lidocaine | TTXr Na+ channels (DRG neurons) | 210 µM | 60 µM | [5] |
| TTXs Na+ channels (DRG neurons) | 42 µM | - | [5] | |
| hNaV1.5 (Vhold = -120 mV) | 280.2 ± 15.5 µM | - | [1] | |
| hNaV1.5 (Vhold = -95 mV) | 28.8 ± 4.0 µM | - | [1] | |
| This compound | Voltage-gated Na+ channels | Data not readily available | Data not readily available | - |
TTXr: Tetrodotoxin-resistant; TTXs: Tetrodotoxin-sensitive; DRG: Dorsal Root Ganglion; hNaV1.5: human voltage-gated sodium channel subtype 1.5; Vhold: Holding potential.
IV. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of local anesthetics like this compound and lidocaine.
A. Whole-Cell Voltage-Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channels. It allows for the measurement of ionic currents across the membrane of a single cell while controlling the membrane voltage.
Objective: To determine the potency and state-dependency of sodium channel blockade by the test compound.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing a specific subtype of voltage-gated sodium channel (e.g., NaV1.5, NaV1.7) are cultured on glass coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution containing physiological ion concentrations.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution mimicking the intracellular ionic environment.
-
Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocols:
-
Tonic Block: From a holding potential where most channels are in the resting state (e.g., -120 mV), a brief depolarizing pulse (e.g., to -10 mV for 20 ms) is applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The test compound is then perfused at increasing concentrations, and the reduction in peak current is measured.
-
Inactivated-State Block: To assess block of the inactivated state, the holding potential is set to a more depolarized level (e.g., -70 mV) where a significant fraction of channels are in the inactivated state. The same depolarizing pulses are applied, and the effect of the compound is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is determined by fitting the data with the Hill equation.
B. In Vivo Sciatic Nerve Block Assay
This animal model is used to assess the in vivo efficacy and duration of action of local anesthetics.
Objective: To determine the potency (ED50) and duration of sensory and motor nerve block.
Methodology:
-
Animal Model: Adult Sprague-Dawley rats are typically used.
-
Anesthesia: The animal is lightly anesthetized.
-
Nerve Localization: The sciatic nerve is located using anatomical landmarks and a nerve stimulator to elicit a motor response (e.g., foot twitch).
-
Drug Administration: A fixed volume of the local anesthetic solution at varying concentrations is injected perineurally.
-
Assessment of Block:
-
Motor Block: Assessed by observing the loss of motor function, such as the toe-spreading reflex or the ability to grip a surface.
-
Sensory Block (Nociception): Assessed by applying a noxious stimulus (e.g., thermal stimulus with a hot plate or mechanical stimulus with von Frey filaments) to the plantar surface of the hind paw and observing the withdrawal response.
-
-
Data Analysis: The median effective dose (ED50) for producing a successful block is calculated using methods such as the up-down method. The duration of the block is measured as the time from the onset of the block to the return of normal sensory and motor function.
V. Mandatory Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Voltage-Clamp
Caption: Workflow for whole-cell voltage-clamp electrophysiology experiments.
VI. Conclusion
Both this compound and lidocaine are effective local anesthetics that share the primary mechanism of blocking voltage-gated sodium channels. Lidocaine is well-documented to exhibit state- and use-dependent blockade, contributing to its clinical efficacy. While this compound is understood to act through a similar mechanism, a more extensive body of quantitative, comparative data would be beneficial for a more detailed differentiation of their pharmacological profiles. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the continued development of novel and improved local anesthetic agents.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Potency of Local Anesthetics: A Comparative Guide to Dimethisoquin and Tetracaine In Vitro
For researchers, scientists, and drug development professionals, understanding the comparative potency of local anesthetics is crucial for the development of new and improved therapeutic agents. This guide provides a detailed comparison of the in vitro potency of two such agents, dimethisoquin and tetracaine (B1683103), with a focus on their interaction with voltage-gated sodium channels, the primary target for local anesthetic action.
While both this compound and tetracaine are recognized for their ability to induce localized nerve blockade, a direct in vitro comparison of their potency has been challenging due to the limited availability of specific data for this compound. However, by examining the available data for each compound, we can draw valuable insights into their relative activities.
Executive Summary of In Vitro Potency
Tetracaine is a well-characterized and potent local anesthetic. Its in vitro efficacy in blocking voltage-gated sodium channels has been extensively studied, with reported half-maximal inhibitory concentrations (IC50) in the low micromolar range. This high potency is a key factor in its clinical utility.
Comparative Data on Sodium Channel Blockade
The primary mechanism of action for both this compound and tetracaine is the blockade of voltage-gated sodium channels in nerve cell membranes. This action inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials, thereby preventing the transmission of pain signals. The potency of a local anesthetic is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the sodium current.
Table 1: In Vitro Potency of Tetracaine on Voltage-Gated Sodium Channels
| Compound | Target | Channel State | IC50 / K_d (µM) | Experimental Conditions |
| Tetracaine | Batrachotoxin-modified Na+ channels | Inactivated (-70 mV) | 5.2 | Electrophysiology |
| Tetracaine | Batrachotoxin-modified Na+ channels | Depolarized (+50 mV) | 39.5 | Electrophysiology |
| Tetracaine | Voltage-gated sodium channels | Tonic Block | 0.7 | Electrophysiology |
| Tetracaine | Human NaV1.5 | - | 0.53 | Patch Clamp |
Note: Data for this compound is not available for a direct comparison in this table.
Experimental Protocols
The determination of the in vitro potency of local anesthetics on voltage-gated sodium channels is primarily achieved through the patch-clamp electrophysiology technique. This method allows for the precise measurement of ion channel currents in single cells.
Whole-Cell Patch-Clamp Protocol for IC50 Determination:
-
Cell Culture: A suitable cell line, such as Human Embryonic Kidney (HEK293) cells, is genetically engineered to express the specific voltage-gated sodium channel subtype of interest.
-
Cell Preparation: The cultured cells are dissociated and plated onto glass coverslips for recording.
-
Electrode Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular environment of the cell.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential of the cell is controlled (clamped) at a specific holding potential using a specialized amplifier.
-
Elicitation of Sodium Currents: A series of depolarizing voltage steps are applied to the cell to activate the sodium channels and elicit an inward sodium current.
-
Drug Application: The local anesthetic is applied to the cell at various concentrations through a perfusion system.
-
Data Acquisition: The resulting sodium currents are recorded and measured at each drug concentration.
-
Data Analysis: The peak sodium current amplitude is plotted against the drug concentration. The data is then fitted with a dose-response curve (e.g., the Hill equation) to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of local anesthetics and the typical workflow for determining their in vitro potency.
Dimethisoquin's Impact on Ion Channels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Dimethisoquin on ion channels against other well-characterized local anesthetics. While specific experimental data on this compound is limited in publicly available literature, its action is inferred from its classification as a local anesthetic, primarily targeting voltage-gated sodium channels.
This compound, a topical anesthetic and antipruritic agent, is presumed to exert its therapeutic effects by blocking the propagation of action potentials in nerve fibers. This action is characteristic of local anesthetics and is primarily achieved through the inhibition of voltage-gated ion channels, which are critical for neuronal excitability. This guide summarizes the expected mechanism of action of this compound, compares its anticipated effects with those of other widely studied local anesthetics, and provides detailed experimental protocols for validating these effects.
Expected Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Local anesthetics, including this compound, are known to block voltage-gated sodium channels (NaV) in a state-dependent manner. This means their binding affinity for the channel is influenced by its conformational state: resting, open, or inactivated. Generally, local anesthetics exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This property leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing neurons.
dot
Caption: State-dependent blockade of NaV channels by this compound.
Comparative Analysis of Local Anesthetics on Key Ion Channels
To provide a framework for validating the effects of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other well-characterized local anesthetics on a panel of key cardiac and neuronal ion channels. Lower IC50 values indicate higher potency.
| Compound | Target Ion Channel | IC50 (µM) | Comments |
| Lidocaine | NaV1.5 | ~200 | Exhibits use-dependence.[1] |
| hERG (Kv11.1) | >1000 | Low affinity for hERG channels. | |
| Kv1.5 | >300 | Weak inhibitor. | |
| CaV1.2 | >100 | Very low potency. | |
| Bupivacaine | NaV1.5 | ~2-5 | More potent than lidocaine, with significant cardiotoxicity. |
| hERG (Kv11.1) | ~10-30 | Moderate potency, contributing to cardiotoxicity. | |
| Kv1.5 | ~50 | Moderate inhibitor. | |
| CaV1.2 | ~20 | Moderate potency. | |
| Tetracaine | NaV1.5 | ~10-20 | Potent, but with a slower onset and longer duration of action. |
| hERG (Kv11.1) | ~5-15 | Significant hERG blocking activity. | |
| Kv1.5 | ~20 | Moderate inhibitor. | |
| CaV1.2 | ~10 | Potent inhibitor. |
Experimental Protocols
The gold-standard technique for characterizing the effects of compounds on ion channels is patch-clamp electrophysiology. The following are detailed methodologies for key experiments to validate the effects of this compound.
Whole-Cell Patch-Clamp Protocol for Tonic and Use-Dependent Block of NaV Channels
This protocol is designed to determine the inhibitory potency of a compound on voltage-gated sodium channels and to assess its state-dependency.
Cell Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the desired sodium channel subtype (e.g., NaV1.5).
-
Culture cells to 70-80% confluency before the experiment.
-
Dissociate cells using a non-enzymatic solution and resuspend in the extracellular solution.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
Voltage-Clamp Protocols:
-
Tonic Block:
-
Hold the cell membrane at a hyperpolarized potential (-120 mV) to ensure most channels are in the resting state.
-
Apply a short (20 ms) depolarizing pulse to -10 mV every 30 seconds to elicit a peak sodium current.
-
After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound.
-
Measure the reduction in peak current amplitude at each concentration to determine the IC50 for tonic block.
-
-
Use-Dependent (Phasic) Block:
-
Hold the cell membrane at -120 mV.
-
Apply a train of depolarizing pulses (e.g., 20 ms (B15284909) to -10 mV) at a high frequency (e.g., 10 Hz).
-
Measure the progressive decrease in peak current amplitude during the pulse train in the presence of this compound.
-
The difference in block between the first and subsequent pulses represents the use-dependent block.
-
dot
Caption: Workflow for patch-clamp analysis of this compound.
Protocol for Assessing Effects on Other Key Ion Channels (hERG, Kv, CaV)
To evaluate the selectivity of this compound, similar whole-cell patch-clamp experiments should be performed on cell lines expressing other relevant ion channels.
-
hERG (Kv11.1) Channels:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
-
-
Kv1.5 Channels:
-
Use similar solutions as for hERG.
-
Voltage Protocol: From a holding potential of -80 mV, apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
-
CaV1.2 Channels:
-
Extracellular Solution (in mM): 135 BaCl2, 10 HEPES, 10 Glucose (pH 7.4 with Ba(OH)2). Barium is used as the charge carrier to enhance the current and reduce calcium-dependent inactivation.
-
Intracellular Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +10 mV.
-
Logical Framework for Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental data to validate the effects of this compound.
dot
Caption: Logical flow for interpreting this compound's ion channel effects.
By following these experimental protocols and comparing the results to the provided data for other local anesthetics, researchers can effectively validate and characterize the ion channel pharmacology of this compound. This will provide a clearer understanding of its mechanism of action and potential for off-target effects.
References
Dimethisoquin: A Comparative Analysis with Leading Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the local anesthetic dimethisoquin against commonly used agents: lidocaine, bupivacaine, and ropivacaine (B1680718). While comprehensive quantitative data for this compound is limited in publicly available literature, this document synthesizes available information and presents a framework for its evaluation by summarizing key performance parameters of its counterparts. This guide is intended to support researchers and drug development professionals in understanding the pharmacological landscape of local anesthetics and identifying areas for further investigation.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. The primary molecular target for this action is the voltage-gated sodium channel (VGSC) located on the neuronal cell membrane. By binding to a specific site within the channel pore, these drugs prevent the influx of sodium ions that is necessary for depolarization, thereby halting nerve conduction.
The following diagram illustrates the signaling pathway of local anesthetic action:
Comparative Analysis of Physicochemical and Pharmacological Properties
Table 1: Physicochemical and Pharmacological Properties of Selected Local Anesthetics
| Property | Lidocaine | Bupivacaine | Ropivacaine | This compound (Quinisocaine) |
| Chemical Class | Amide | Amide | Amide | Isoquinoline derivative |
| pKa (25°C) | 7.9 | 8.1 | 8.1 | Data not available |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | High | Very High | High | Data not available |
| Protein Binding (%) | 60-70 | 95 | 94 | Data not available |
| Potency (Relative to Lidocaine) | 1 | 4 | 3 | Data not available |
| Onset of Action | Fast (2-5 min) | Moderate (5-10 min) | Moderate (5-15 min) | Data not available |
| Duration of Action | Moderate (1-2 hours) | Long (2-4 hours) | Long (2-6 hours) | Data not available |
Note: Data for lidocaine, bupivacaine, and ropivacaine are compiled from various pharmacological sources. Specific values can vary based on experimental conditions. Data for this compound is not available in the reviewed literature.
In Vitro Potency: Inhibition of Voltage-Gated Sodium Channels
The potency of a local anesthetic is often quantified by its half-maximal inhibitory concentration (IC50) for blocking voltage-gated sodium channels. A lower IC50 value indicates a higher potency. While specific IC50 values for this compound are not available, Table 2 provides representative IC50 values for the comparator anesthetics on different sodium channel subtypes.
Table 2: Comparative In Vitro Potency (IC50) on Voltage-Gated Sodium Channels
| Local Anesthetic | NaV1.2 (µM) | NaV1.5 (µM) | NaV1.7 (µM) |
| Lidocaine | ~200 | ~300 | ~150 |
| Bupivacaine | ~50 | ~100 | ~40 |
| Ropivacaine | ~80 | ~150 | ~60 |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values are approximate and can vary significantly depending on the experimental setup, including the specific cell line, voltage protocols, and temperature.
In Vitro Cytotoxicity
The potential for local anesthetics to cause cellular damage is a critical aspect of their safety profile. Cytotoxicity is often assessed by determining the IC50 value in various cell lines, which represents the concentration of the drug that causes 50% cell death.
Table 3: Comparative In Vitro Cytotoxicity (IC50)
| Local Anesthetic | Neuronal Cell Line (e.g., SH-SY5Y) (mM) | Fibroblast Cell Line (e.g., L929) (mM) |
| Lidocaine | ~5-10 | ~8-15 |
| Bupivacaine | ~1-3 | ~2-5 |
| Ropivacaine | ~2-5 | ~4-8 |
| This compound | Data not available | Data not available |
Note: Cytotoxicity is dependent on the cell type and exposure time. The values presented are for general comparison.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized experimental protocols for key performance indicators of local anesthetics.
Experimental Workflow for In Vitro Potency Assay
The following diagram outlines a typical workflow for determining the IC50 of a local anesthetic on voltage-gated sodium channels using patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the desired voltage-gated sodium channel subtype (e.g., NaV1.7 in HEK293 cells) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual cells.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to a potential that activates the sodium channels.
-
Drug Application: The local anesthetic is applied to the cell at increasing concentrations.
-
Data Acquisition: The peak sodium current is measured at each concentration of the local anesthetic.
-
Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol for In Vivo Duration of Action (Guinea Pig Wheal Model)
The duration of local anesthetic action can be assessed in vivo using models such as the guinea pig wheal model.
Methodology:
-
Animal Preparation: The backs of guinea pigs are shaved.
-
Intradermal Injection: A fixed volume of the local anesthetic solution is injected intradermally to form a wheal. A control injection of saline is also performed.
-
Sensory Testing: At regular intervals, the anesthetized area is stimulated with a blunt needle or a von Frey filament.
-
Endpoint: The duration of action is defined as the time from injection until the return of a normal flinching or vocalization response to the stimulus.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Methodology:
-
Cell Seeding: The chosen cell line (e.g., human fibroblasts) is seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the local anesthetic for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This guide provides a comparative overview of this compound with established local anesthetics. While there is a notable lack of recent, direct comparative data for this compound, the provided framework and experimental protocols offer a foundation for future research. Further investigation is warranted to quantitatively determine the potency, onset, duration of action, and cytotoxicity of this compound to fully understand its therapeutic potential and position it within the current armamentarium of local anesthetics. Such studies would be invaluable to researchers, scientists, and drug development professionals seeking to develop novel and improved pain management strategies.
Dimethisoquin: A Guide to Investigating Potential Off-Target Kinase Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential off-target effects of the topical anesthetic dimethisoquin on protein kinases. While direct, comprehensive kinase profiling data for this compound is not currently available in the public domain, its chemical structure, which is based on an isoquinoline (B145761) scaffold, warrants investigation into its potential kinase interactions. Many known kinase inhibitors feature this heterocyclic motif, suggesting a possibility for this compound to exhibit off-target activity.
This document outlines the rationale for investigating these potential effects, compares this compound's chemical class to known kinase inhibitors, and provides detailed experimental protocols for researchers to perform their own kinase profiling studies.
Introduction to this compound
This compound, also known as quinisocaine, is a topical anesthetic and antipruritic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the initiation and conduction of nerve impulses, resulting in a local anesthetic effect.[1][3] It is a member of the isoquinoline family of compounds.[4]
The Isoquinoline Scaffold and Kinase Inhibition
The isoquinoline core is a privileged scaffold in medicinal chemistry and is present in numerous biologically active compounds, including a significant number of protein kinase inhibitors. The structural features of the isoquinoline ring system allow it to fit into the ATP-binding pocket of many kinases, a common mechanism of action for kinase inhibitors.[5]
While this compound is not developed as a kinase inhibitor, its structural similarity to known kinase inhibitors raises the possibility of unintended interactions with kinases, which could lead to off-target effects. Understanding these potential off-target activities is crucial for a comprehensive safety and pharmacological profile of the compound.
Comparative Analysis: this compound and Isoquinoline-Based Kinase Inhibitors
In the absence of direct experimental data for this compound, we present a comparative table of other isoquinoline-based compounds that have been characterized as kinase inhibitors. This comparison highlights the potential for this chemical class to interact with the kinome.
| Compound Class | Example Compound | Primary Kinase Target(s) | Reported IC50/Kd | Reference |
| Topical Anesthetic | This compound | Not Reported | Not Reported | - |
| Pyrrolo[2,1-a]isoquinolines | Not Specified | CDKs, GSK-3, DYRK1A | Not Specified | [5] |
| Isoquinolin-1,3-diones | Not Specified | CDK4 | Not Specified | [5] |
| Isoquinoline-tethered quinazolines | Compound 14f | HER2 | IC50 = 25 nM | [3] |
This table illustrates that the isoquinoline scaffold is a versatile starting point for developing potent kinase inhibitors against various targets.
Experimental Protocols for Kinase Profiling
To determine the potential off-target effects of this compound on kinases, a systematic screening against a panel of kinases is recommended. Below are detailed protocols for conducting such an investigation.
Protocol 1: Broad Kinase Panel Screening (KinomeScan™)
This method provides a broad overview of the binding affinity of a compound against a large number of kinases.
Objective: To identify potential kinase targets of this compound by quantifying its binding affinity to a large panel of human kinases.
Methodology: Active site-directed competition binding assay.
Materials:
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
Kinase panel service (e.g., KINOMEscan® by Eurofins Discovery)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Submit the compound to a commercial kinase screening service. Typically, an initial screen is performed at a single high concentration (e.g., 1 µM or 10 µM).
-
The service will perform a competition binding assay where this compound competes with a known, immobilized ligand for binding to the active site of each kinase in the panel.
-
The amount of kinase bound to the immobilized ligand is quantified, usually by qPCR. A reduction in the amount of bound kinase in the presence of this compound indicates binding.
-
Results are typically reported as percent of control (%Ctrl) or dissociation constant (Kd) for interactions that meet a certain threshold.
Protocol 2: In Vitro Kinase Activity Assay
This assay measures the ability of a compound to inhibit the catalytic activity of a specific kinase.
Objective: To determine the inhibitory potency (IC50) of this compound against specific kinases identified in the initial binding screen.
Methodology: Radiometric or fluorescence-based kinase activity assay.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP)
-
This compound hydrochloride
-
Assay buffer
-
Kinase reaction stop solution
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then in assay buffer.
-
In a microplate, combine the recombinant kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30°C for 30 minutes).
-
Stop the reaction using a stop solution.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, this may involve detecting a specific antibody that recognizes the phosphorylated substrate.
-
Calculate the percent inhibition of kinase activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for investigating the off-target kinase effects of this compound.
Caption: A generalized signaling pathway illustrating competitive ATP inhibition by a small molecule.
Caption: Logical framework for comparing this compound to a known kinase inhibitor.
References
- 1. Collection - Making Sense of Large-Scale Kinase Inhibitor Bioactivity Data Sets: A Comparative and Integrative Analysis - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 2. High quality, small molecule-activity datasets for kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sense of large-scale kinase inhibitor bioactivity data sets: a comparative and integrative analysis [zenodo.org]
- 5. Compound: this compound (CHEMBL127643) - ChEMBL [ebi.ac.uk]
Dimethisoquin hERG Channel Liability Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The assessment of a compound's liability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical step in preclinical drug development. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). This guide provides a comparative framework for evaluating the hERG channel liability of the topical anesthetic Dimethisoquin.
Notably, a comprehensive search of publicly available scientific literature did not yield specific experimental data for the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel. Therefore, this document serves as a comparative guide, outlining the methodologies and providing data for relevant comparator compounds to frame the context in which this compound's hERG liability would be assessed. The provided data on local anesthetics and known hERG inhibitors offer a benchmark for interpreting future experimental results for this compound.
Comparative Analysis of hERG Channel Inhibition
The primary metric for quantifying the potency of a compound to block the hERG channel is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the hERG channel current. A lower IC50 value indicates a higher potency of blockade and a potentially higher risk of cardiotoxicity.
The following tables present hERG IC50 values for a selection of local anesthetics and well-characterized hERG inhibitors, determined by patch-clamp electrophysiology.
Table 1: hERG IC50 Values for Local Anesthetics
| Compound | Class | hERG IC50 (µM) | Cell Line | Reference |
| This compound | - | Data not available | - | - |
| Bupivacaine | Amide | 20 | CHO | [1] |
| Levobupivacaine | Amide | 10 | CHO | [1] |
| Ropivacaine | Amide | 20 | CHO | [1] |
| Articaine | Amide | 224 | CHO | [2] |
| Mepivacaine | Amide | >1000 | CHO | [3] |
| Lignocaine (Lidocaine) | Amide | 262.9 | HEK293 | [4] |
Table 2: hERG IC50 Values for Known hERG Inhibitors
| Compound | Therapeutic Class | hERG IC50 (µM) | Cell Line | Reference |
| Amiodarone | Antiarrhythmic | 0.047 | HEK293 | [3] |
| Desethyl-amiodarone (metabolite) | - | 0.1576 | HEK293 | [3] |
| Cisapride | Gastroprokinetic | 0.048 | CHO | [5] |
| Quinidine | Antiarrhythmic | 0.8 | Ltk- | [6] |
| Terfenadine | Antihistamine | 0.27 | U2OS | [2] |
| Flecainide (B1672765) | Antiarrhythmic | 3.91 | HEK293 | [4] |
| Propafenone (B51707) | Antiarrhythmic | 0.44 | HEK293 | [4] |
Experimental Protocols
The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay . This technique allows for the direct measurement of ion channel currents in living cells expressing the hERG channel.
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular recording solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.[7]
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of 1-2 µm, filled with the intracellular solution, is brought into contact with a single cell.
-
A high-resistance "giga-seal" (≥1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total membrane current.
-
The cell is held at a holding potential of -80 mV.
4. Voltage Protocol:
-
To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves:
-
A depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
A repolarizing step to -50 mV for 2 seconds to allow for the recovery from inactivation and measurement of the peak tail current, which is characteristic of hERG channels.
-
-
This pulse protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor the current amplitude.
5. Compound Application and Data Analysis:
-
A stable baseline hERG current is recorded in the extracellular solution.
-
The test compound (e.g., this compound) is then perfused at increasing concentrations.
-
The steady-state block at each concentration is measured as the percentage reduction in the peak tail current compared to the baseline.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.[8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for hERG Liability Assessment
Caption: Workflow for assessing the hERG channel liability of a compound.
hERG Channel Signaling Pathway and Blockade
Caption: The role of the hERG channel in cardiac repolarization and its blockade.
Conclusion
The assessment of hERG channel liability is a non-negotiable aspect of modern drug safety evaluation. While specific data for this compound is currently unavailable in the public domain, the comparative data for other local anesthetics suggest a wide range of potencies for hERG channel inhibition within this therapeutic class. Should experimental data for this compound become available, its hERG IC50 value can be directly compared to the benchmarks provided in this guide to estimate its potential for causing QT prolongation. A comprehensive cardiac safety profile would also consider other factors such as the compound's effects on other cardiac ion channels, its free therapeutic plasma concentration, and its metabolic profile. Researchers are strongly encouraged to perform dedicated in vitro hERG assays for any new chemical entity, including this compound, to ensure a thorough understanding of its cardiac safety profile.
References
- 1. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. physoc.org [physoc.org]
- 4. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HERG K+ current and prolongation of the guinea-pig ventricular action potential by 4-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dstc.jp [dstc.jp]
Dimethisoquin's Ion Channel Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethisoquin, a potent local anesthetic, is well-documented for its inhibitory effects on voltage-gated sodium channels, a mechanism central to its function in blocking nerve conduction.[1][2] However, a comprehensive understanding of its cross-reactivity with other ion channels is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This guide provides an objective comparison of this compound's activity across various ion channel families, supported by available experimental data and detailed methodologies.
Comparative Analysis of Ion Channel Activity
While extensive quantitative data on the cross-reactivity of this compound is limited in publicly available literature, its primary activity is established as a blocker of voltage-gated sodium channels. The interaction of this compound with other ion channels, such as voltage-gated potassium and calcium channels, and ligand-gated ion channels, is not as thoroughly characterized.
For the purpose of this guide, we will focus on the established primary target and outline the experimental approaches typically used to investigate cross-reactivity. The following table summarizes the known activity of this compound and provides a framework for its comparative analysis against other ion channels.
| Ion Channel Family | Specific Channel | Known Effect of this compound | Supporting Data (IC50/Ki) |
| Voltage-Gated Ion Channels | Sodium Channels (Nav) | Inhibition | Data not available in searched results |
| Potassium Channels (Kv) | Not well-characterized | Data not available in searched results | |
| Calcium Channels (Cav) | Not well-characterized | Data not available in searched results | |
| Ligand-Gated Ion Channels | GABAA Receptors | Not well-characterized | Data not available in searched results |
| Nicotinic Acetylcholine Receptors (nAChRs) | Not well-characterized | Data not available in searched results |
Experimental Protocols for Assessing Ion Channel Cross-Reactivity
To determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound for various ion channels, standard electrophysiological and binding assay techniques are employed.
Electrophysiology: Whole-Cell Patch Clamp
This "gold standard" technique allows for the direct measurement of ion channel activity.
Objective: To measure the effect of this compound on ionic currents flowing through specific ion channels expressed in a cellular system.
General Protocol:
-
Cell Culture: Mammalian cell lines (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest are cultured.
-
Cell Preparation: Cells are plated on glass coverslips for recording.
-
Recording Setup: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance "giga-seal" with the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage to isolate the current from the ion channel of interest.
-
Drug Application: this compound is applied to the cell via a perfusion system at varying concentrations.
-
Data Acquisition: The resulting changes in ionic current are recorded and analyzed to determine the concentration-dependent inhibitory effect and calculate the IC50 value.
Signaling Pathway for Voltage-Gated Sodium Channel Blockade by this compound
Caption: this compound binds to and blocks the pore of voltage-gated sodium channels, preventing sodium influx.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor or ion channel.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand that binds to the ion channel of interest.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target ion channel are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-batrachotoxin for sodium channels) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve and calculate the Ki value for this compound, which represents its binding affinity.
Workflow for Assessing this compound's Ion Channel Cross-Reactivity
Caption: A typical workflow for determining the cross-reactivity profile of a compound like this compound.
Conclusion
This compound is a well-established voltage-gated sodium channel blocker. While its effects on other ion channels are not extensively documented in the readily available scientific literature, the experimental protocols outlined in this guide provide a clear framework for conducting a thorough investigation of its cross-reactivity. Such studies are essential for a comprehensive understanding of this compound's pharmacological profile and for the development of safer and more selective therapeutic agents. Researchers are encouraged to utilize these methodologies to generate the quantitative data necessary for a complete comparative analysis.
References
A Comparative Guide to the Neurotoxicity of Dimethisoquin and Other Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local anesthetics are fundamental to modern medical practice, providing targeted pain relief for a vast array of procedures. While generally safe, emerging evidence highlights the potential for these agents to induce neurotoxicity, which can lead to transient or, in rare cases, permanent neurological complications. A thorough understanding of the comparative neurotoxic profiles of different local anesthetics is therefore critical for the development of safer and more effective pain management strategies. This guide presents a comparative analysis of the neurotoxic potential of Dimethisoquin alongside three widely used local anesthetics: Lidocaine, Bupivacaine, and Ropivacaine.
This compound: A Quinoline (B57606) Derivative with Inferred Neurotoxic Potential
This compound is a topical anesthetic belonging to the quinoline class of chemical compounds. Presently, there is a significant lack of direct experimental data specifically evaluating the neurotoxicity of this compound on neuronal cells. However, its classification as a quinoline derivative warrants consideration of the known neurotoxic potential associated with this chemical family.
Certain quinoline-based drugs, notably some antimalarial agents, have been documented to exert neurotoxic effects, with mechanisms potentially involving neuronal degeneration.[1] While direct evidence for this compound is not available, its core quinoline structure suggests a potential for neurotoxic effects that necessitates further dedicated investigation.
Comparative Neurotoxicity of Widely Used Local Anesthetics
The neurotoxic potential of local anesthetics is primarily assessed through their impact on neuronal cell viability and their capacity to induce apoptosis (programmed cell death). The following sections detail the available experimental data for Lidocaine, Bupivacaine, and Ropivacaine.
Quantitative Data Presentation
The tables below summarize the dose-dependent effects of Lidocaine, Bupivacaine, and Ropivacaine on neuronal cell viability. The LD50 (Lethal Dose, 50%) value represents the concentration of an anesthetic that causes the death of 50% of cells in an in vitro setting. A lower LD50 value is indicative of higher cytotoxicity.
Table 1: Comparative Cytotoxicity of Local Anesthetics in SH-SY5Y Human Neuroblastoma Cells
| Anesthetic | LD50 (mM) after 20-minute exposure |
| Bupivacaine | 0.95 ± 0.08 |
| Lidocaine | 3.35 ± 0.33 |
| Ropivacaine | 13.43 ± 0.61 |
Data sourced from a comparative study on the cytotoxicity of six local anesthetics.[2]
Experimental Protocols
Standardized and detailed methodologies are essential for the reproducibility and validation of neurotoxicity studies. The following are key experimental protocols utilized in the assessment of local anesthetic neurotoxicity.
Neuronal Cell Viability Assessment (MTT Assay)
Objective: To quantify the dose-dependent cytotoxic effects of local anesthetics on the viability of neuronal cells.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable growth medium and seeded into 96-well plates at a specific density. The cells are typically allowed to adhere and proliferate for 24 hours before treatment.[3][4]
-
Treatment: The culture medium is replaced with a medium containing varying concentrations of the local anesthetics (e.g., Lidocaine, Bupivacaine, Ropivacaine). A control group of cells receives only the vehicle solution. The exposure duration can vary (e.g., 10 minutes to 24 hours).[3][5]
-
MTT Reagent Addition: Following the treatment period, the medium is removed and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: The cell viability for each treatment group is calculated as a percentage of the viability of the control group.
Apoptosis Detection (Caspase-3/7 Activity Assay)
Objective: To determine if local anesthetic-induced cell death occurs via apoptosis by measuring the activity of key executioner caspases.
Methodology:
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with the local anesthetics as described in the cell viability protocol.[3]
-
Caspase-Glo® 3/7 Reagent: A reagent containing a luminogenic caspase-3/7 substrate is added to each well. If caspases-3 and -7 are active, the substrate is cleaved, and a luminescent signal is produced.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Luminescence Measurement: The intensity of the luminescent signal, which is proportional to the amount of caspase-3 and -7 activity, is measured using a luminometer.[3]
-
Data Analysis: The results are often expressed as the fold increase in caspase activity compared to the untreated control cells.
Signaling Pathways in Anesthetic-Induced Neurotoxicity
The neurotoxic effects of local anesthetics are orchestrated by a complex network of intracellular signaling pathways that converge on cell death. The principal pathways implicated in this process include the intrinsic caspase pathway, the PI3K/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
-
Intrinsic Caspase Pathway: This pathway is a central executioner of apoptosis. Local anesthetics can trigger mitochondrial dysfunction, which leads to the release of cytochrome c into the cell's cytoplasm. This event initiates a cascade that activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.[6][7]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for promoting cell survival and inhibiting apoptosis. Research suggests that some local anesthetics may exert their neurotoxic effects by inhibiting this pathway, thereby diminishing its pro-survival signaling.[6]
-
MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) family, which includes p38 MAPK and Extracellular signal-Regulated Kinase (ERK), has a multifaceted role in determining cell fate. The activation of p38 MAPK has been specifically implicated in Lidocaine-induced neurotoxicity.[6][8] The role of the ERK pathway is more complex and can be either pro-survival or pro-apoptotic depending on the specific cellular context and stimulus.
Mandatory Visualizations
Caption: General workflow for in vitro assessment of anesthetic neurotoxicity.
Caption: Implicated signaling pathways in local anesthetic neurotoxicity.
Conclusion
This comparative guide underscores the varying neurotoxic potential among commonly used local anesthetics. The available in vitro data suggests that Bupivacaine exhibits the highest cytotoxicity, followed by Lidocaine, with Ropivacaine demonstrating the least neurotoxic effects among the three. The mechanisms underlying these effects are complex, involving the modulation of critical signaling pathways that regulate apoptosis and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroproof.com [neuroproof.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Efficacy of Dimethisoquin Analogs in Preclinical Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical analgesic efficacy of a novel Dimethisoquin analog, 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The performance of this analog is evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs) and non-narcotic analgesics, supported by experimental data from various preclinical pain models.
Comparative Efficacy Data
The analgesic and anti-inflammatory properties of the this compound analog were assessed using thermal and chemical pain models. The data presented below summarizes the compound's efficacy in comparison to standard drugs.
Analgesic Activity in Thermal and Chemical Pain Models
Table 1: Comparative Analgesic Activity in the Hot Plate Test (Thermal Pain) [1]
| Substance | Dose (mg/kg) | Increase in Pain Threshold Latency (%) |
| This compound Analog | 0.1 | 51.8 |
| 0.5 | 147.1 | |
| 1.0 | 116.0 | |
| 5.0 | 76.9 | |
| 10.0 | 74.3 | |
| Metamizole Sodium | 10.0 | 71.4 |
| 20.0 | 50.7 | |
| Acetylsalicylic Acid | 100.0 | 58.0 |
| 200.0 | 71.1 |
Table 2: Comparative Analgesic Activity in the Acetic Acid-Induced Writhing Test (Chemical Visceral Pain) [1]
| Substance | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound Analog | 1250 | 5.0 | 250.0 |
| Metamizole Sodium | 3500 | 180.5 | 19.4 |
Anti-inflammatory Activity
The anti-inflammatory potential of the this compound analog was evaluated in a model of formalin-induced arthritis in rats.
Table 3: Comparative Anti-inflammatory Activity in Formalin-Induced Arthritis [1]
| Substance | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| This compound Analog | 0.5 | 78.3 |
| Diclofenac Sodium | 10.0 | 23.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Hot Plate Test
This test assesses the response to thermal pain and is indicative of centrally mediated analgesia.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature of 55 ± 0.5°C.
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are placed individually on the hot plate.
-
The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test substance or vehicle is administered (e.g., intragastrically) at a predetermined time before the test.
-
The increase in latency period is calculated as an index of analgesia.
-
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.
-
Inducing Agent: A 0.6-1% solution of acetic acid in saline.
-
Animals: Male mice are commonly used.
-
Procedure:
-
The test substance or vehicle is administered (e.g., orally or intraperitoneally) prior to the acetic acid injection.
-
A solution of acetic acid is injected intraperitoneally.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period (e.g., 15-20 minutes).
-
A reduction in the number of writhes compared to the control group indicates analgesic activity.
-
Formalin-Induced Paw Edema (Anti-inflammatory Model)
This model assesses the anti-inflammatory effects of a compound by inducing localized inflammation.
-
Inducing Agent: A 2-5% solution of formalin in saline.
-
Animals: Rats are often used for this model.
-
Procedure:
-
The test substance or vehicle is administered prior to the formalin injection.
-
A small volume of formalin solution is injected into the plantar surface of the rat's hind paw.
-
The volume of the paw is measured at various time points after the injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound analogs and the general workflow of the preclinical pain models described.
Caption: Proposed mechanism of action for this compound analogs in blocking pain signals.
Caption: General workflow for in vivo analgesic efficacy testing.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethisoquin: A Procedural Guide
The proper disposal of Dimethisoquin, a compound utilized in research and pharmaceutical development, is paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks of contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound Hydrochloride. While a specific, comprehensive SDS for this compound was not identified in the search, information for this compound Hydrochloride indicates it is harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and may be subject to more stringent state or local rules[4][5]. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution and jurisdiction.
-
Waste Identification and Segregation:
-
Characterize the this compound waste. Determine if it is a pure compound, a solution, or mixed with other materials.
-
Based on its hazard profile (harmful if swallowed, inhaled, or in contact with skin), this compound waste should be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Use dedicated, clearly labeled waste containers.
-
-
Containerization:
-
Use a compatible, leak-proof container for collecting this compound waste. The container must have a tightly fitting cap[3].
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[2].
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination of water supplies and soil[4][6]. The EPA's Subpart P regulations for healthcare facilities explicitly ban the sewering of hazardous waste pharmaceuticals[5].
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Your institution's EHS office will have established procedures for this.
-
Most pharmaceutical and chemical waste is treated by incineration at a permitted facility[5].
-
Quantitative Data Summary
| Hazard Classification | GHS Codes | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize the specific protocols and requirements of your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
